molecular formula C21H28O3 B1676423 Methyl 13-cis-4-Oxoretinoate CAS No. 71748-57-7

Methyl 13-cis-4-Oxoretinoate

Numéro de catalogue: B1676423
Numéro CAS: 71748-57-7
Poids moléculaire: 328.4 g/mol
Clé InChI: VTSFDGSDUILKPM-ZTXQEUQPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl 13-cis-4-Oxoretinoate is a bioactive chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14H,12-13H2,1-6H3/b9-7+,11-10+,15-8+,16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSFDGSDUILKPM-ZTXQEUQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)OC)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440537
Record name Methyl 13-cis-4-Oxoretinoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71748-57-7
Record name Methyl 13-cis-4-Oxoretinoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Molecular Odyssey of Methyl 13-cis-4-Oxoretinoate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 13-cis-4-Oxoretinoate, a metabolite of the widely used dermatological and oncological drug 13-cis-retinoic acid (isotretinoin), is emerging as a molecule of significant biological activity. This technical guide delves into the core mechanism of action of this compound, focusing on its role as a pro-drug and the subsequent signaling cascade it initiates. Through a comprehensive review of available data, this document outlines its metabolic activation, interaction with nuclear receptors, and its downstream effects on gene expression, cell proliferation, and differentiation, particularly in the context of neuroblastoma. Detailed experimental protocols and structured quantitative data are provided to facilitate further research and drug development efforts.

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis. 13-cis-retinoic acid (isotretinoin) is a well-established therapeutic agent; however, its metabolic pathway gives rise to a host of derivatives with their own distinct biological profiles. Among these is this compound. While direct studies on the methyl ester are limited, substantial evidence points towards its hydrolysis to the active carboxylic acid form, 4-oxo-13-cis-retinoic acid (4-oxo-13-cRA). This active metabolite has been shown to be a major, functionally significant player in the therapeutic effects observed with isotretinoin (B22099) treatment, particularly in neuroblastoma.[1][2] This guide will focus on the mechanism of action of 4-oxo-13-cRA as the primary effector molecule derived from this compound.

Mechanism of Action: A Pro-Drug to a Potent Retinoid Agonist

The prevailing hypothesis is that this compound functions as a pro-drug, undergoing intracellular hydrolysis to yield 4-oxo-13-cis-retinoic acid. This active metabolite then engages the canonical retinoic acid signaling pathway.

Metabolic Activation

The initial and critical step in the mechanism of action of this compound is its conversion to 4-oxo-13-cis-retinoic acid. This process is presumed to be mediated by intracellular esterases.

Metabolite This compound (Pro-drug) Enzyme Intracellular Esterases Metabolite->Enzyme Active_Metabolite 4-oxo-13-cis-retinoic acid (Active Form) Enzyme->Active_Metabolite Hydrolysis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Metabolite 4-oxo-13-cis-retinoic acid RAR RAR Metabolite->RAR Binds Complex RAR-RXR Heterodimer RAR->Complex RXR RXR RXR->Complex RARE RARE Complex->RARE Binds Target_Genes Target Gene Transcription RARE->Target_Genes Regulates Start Seed Neuroblastoma Cells (e.g., SH-SY5Y, SMS-KCNR) Treatment Treat with Vehicle Control, 13-cis-RA, or 4-oxo-13-cRA Start->Treatment Incubation Incubate for a defined period (e.g., 72 hours) Treatment->Incubation Fixation Fix and Permeabilize Cells Incubation->Fixation Staining Immunostain for Neuronal Markers (e.g., βIII-tubulin) and Nuclei (DAPI) Fixation->Staining Imaging Acquire Images using Fluorescence Microscopy Staining->Imaging Analysis Quantify Neurite Length and Branching using Image Analysis Software Imaging->Analysis

References

Unveiling the Biological Landscape of Methyl 13-cis-4-Oxoretinoate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to the current understanding of the biological activity of Methyl 13-cis-4-Oxoretinoate. This retinoid, a known metabolite of retinoic acid, is emerging as a molecule of interest in dermatological and oncological research. While detailed, quantitative data on this specific compound remains limited in publicly accessible literature, this guide synthesizes the available information and provides a framework for its scientific exploration.

Core Concepts and Biological Role

This compound is identified as a retinoic acid receptor (RAR) agonist. RARs are nuclear receptors that function as ligand-activated transcription factors, playing a pivotal role in cell growth, differentiation, and apoptosis. The agonistic activity of this compound suggests its potential to modulate these fundamental cellular processes, forming the basis of its therapeutic interest. Its applications are primarily projected in the fields of dermatology, particularly for disorders linked to abnormal keratinocyte differentiation, and in cancer research.

Physicochemical Properties and Identification

PropertyValueSource
Molecular Formula C21H28O3BOC Sciences
Molecular Weight 328.45 g/mol BOC Sciences
CAS Number 71748-57-7BOC Sciences
Synonyms 4-Keto-13-cis-Retinoic Acid Methyl Ester, 13-cis-4-Oxo-retinoic acid Methyl EsterTargetMol

Biological Activity: A Qualitative Summary

Currently, the biological activity of this compound is described in qualitative terms. It is consistently referred to as a "bioactive chemical" and a "retinoic acid receptors (RARs) agonist". This indicates that it binds to and activates one or more of the three RAR subtypes (RARα, RARβ, and RARγ). Upon activation, these receptors form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.

Due to the absence of specific binding affinity (Kd) or potency (IC50/EC50) values for this compound in the available literature, a quantitative comparison with other retinoids is not possible at this time.

Postulated Mechanism of Action: The RAR Signaling Pathway

The mechanism of action for this compound is presumed to follow the canonical RAR signaling pathway. The following diagram illustrates this proposed mechanism.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M13 This compound M13_n This compound M13->M13_n Translocates RAR RAR CoR Co-repressors RAR->CoR Releases RARE RARE (DNA) RAR->RARE Heterodimerization and DNA Binding RXR RXR RXR->RARE Heterodimerization and DNA Binding CoA Co-activators RARE->CoA Recruits Gene Target Gene Transcription CoA->Gene Initiates Cellular_Response Cellular Response (Differentiation, Apoptosis, etc.) Gene->Cellular_Response M13_n->RAR Binds

Proposed RAR Signaling Pathway for this compound.

Experimental Protocols: A Framework for Investigation

While specific experimental protocols for this compound are not detailed in the available literature, standard methodologies for evaluating RAR agonists can be applied. The following are generalized protocols that researchers can adapt to investigate its biological activity.

RAR Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for RAR subtypes.

Methodology:

  • Receptor Preparation: Obtain nuclear extracts from cells overexpressing human RARα, RARβ, or RARγ, or use commercially available recombinant RAR proteins.

  • Radioligand: Use a high-affinity radiolabeled RAR agonist, such as [³H]-all-trans retinoic acid ([³H]-ATRA).

  • Competition Binding: Incubate a constant concentration of the RAR preparation and [³H]-ATRA with increasing concentrations of unlabeled this compound.

  • Separation: Separate bound from free radioligand using a method such as filtration through glass fiber filters.

  • Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (concentration of competitor that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

Reporter Gene Assay

Objective: To measure the functional potency (EC50) of this compound as an RAR agonist.

Methodology:

  • Cell Culture and Transfection: Use a suitable cell line (e.g., HEK293T, HeLa) and co-transfect with an expression vector for the desired RAR subtype and a reporter plasmid containing a luciferase gene under the control of a RARE promoter.

  • Compound Treatment: Treat the transfected cells with a range of concentrations of this compound for 18-24 hours.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected β-galactosidase) and plot the response against the logarithm of the compound concentration to determine the EC50 value.

Reporter_Assay_Workflow A Cell Culture (e.g., HEK293T) B Co-transfection: - RAR Expression Vector - RARE-Luciferase Reporter A->B C Treatment with This compound (Dose-Response) B->C D Cell Lysis C->D E Luciferase Assay (Measure Luminescence) D->E F Data Analysis (Calculate EC50) E->F

Generalized workflow for a RARE-luciferase reporter assay.
Keratinocyte Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of keratinocytes.

Methodology:

  • Cell Culture: Culture normal human epidermal keratinocytes (NHEK) in appropriate growth medium.

  • Induction of Differentiation: Induce differentiation by, for example, increasing the calcium concentration in the medium.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Assessment of Differentiation Markers: After a suitable incubation period (e.g., 3-5 days), assess the expression of differentiation markers such as involucrin, loricrin, or transglutaminase 1 using methods like:

    • Western Blotting: To quantify protein expression.

    • qRT-PCR: To quantify mRNA expression.

    • Immunofluorescence: To visualize protein expression and localization.

  • Data Analysis: Compare the expression of differentiation markers in treated cells to untreated controls.

Future Directions and Research Gaps

The primary research gap for this compound is the lack of quantitative biological data. Future research should prioritize:

  • Quantitative Pharmacological Characterization: Determination of binding affinities (Ki) and functional potencies (EC50) for all three RAR subtypes.

  • Selectivity Profiling: Assessment of its activity on RXRs and other nuclear receptors to understand its selectivity.

  • In Vitro Efficacy Studies: Comprehensive evaluation of its effects on cell proliferation, differentiation, and apoptosis in relevant cancer cell lines and primary cells.

  • In Vivo Studies: Investigation of its therapeutic efficacy and safety in animal models of dermatological diseases and cancer.

  • Synthesis and Metabolite Identification: Elucidation of a reliable synthetic route and confirmation of its metabolic pathways.

An In-depth Technical Guide to Methyl 13-cis-4-Oxoretinoate and its Engagement with Retinoic Acid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 13-cis-4-Oxoretinoate and its interaction with Retinoic Acid Receptors (RARs), key regulators of cellular differentiation, proliferation, and apoptosis. While direct quantitative data for this compound and its parent compound, 13-cis-4-oxoretinoic acid, remain limited in publicly accessible literature, this guide leverages available data for the structurally similar and biologically relevant all-trans-4-oxo-retinoic acid to infer potential activity. This document details the underlying signaling pathways, presents available binding affinity and transactivation data, and offers meticulous experimental protocols for key assays, empowering researchers to further investigate this class of compounds.

Introduction: The Retinoid Signaling Axis

Retinoids, a class of compounds derived from vitamin A, are critical signaling molecules in a myriad of physiological processes.[1] Their effects are primarily mediated through two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs).[1] There are three subtypes of RARs—alpha (α), beta (β), and gamma (γ)—each with distinct tissue distributions and target gene specificities.[1]

Endogenous all-trans-retinoic acid (ATRA) is the primary ligand for RARs. Upon binding, the receptor undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator complexes.[1] This activated RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

13-cis-retinoic acid (isotretinoin) is a well-known retinoid used in the treatment of severe acne. It is considered by some to be a pro-drug, as it exhibits a low binding affinity for both cellular retinoic acid-binding proteins and nuclear retinoid receptors.[2] Its biological activity is thought to be mediated, at least in part, through its intracellular isomerization to all-trans-retinoic acid.[2] A major metabolite of 13-cis-retinoic acid is 13-cis-4-oxoretinoic acid.[3] this compound is the methyl ester derivative of this metabolite.[4] While direct evidence of its RAR agonism is scarce, the activity of its parent compounds and related isomers suggests it is a molecule of interest for RAR-targeted research and drug development.

Retinoic Acid Receptor Signaling Pathway

The canonical RAR signaling pathway is a well-elucidated transcriptional regulatory mechanism. The process begins with the cellular uptake of retinol (B82714) (vitamin A) and its subsequent conversion to retinoic acid. Retinoic acid then translocates to the nucleus and binds to the RAR/RXR heterodimer. This binding event triggers a cascade of molecular interactions that ultimately results in the modulation of gene expression, influencing key cellular processes.

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_activation Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH RA Retinoic Acid (e.g., ATRA) Retinaldehyde->RA RALDH RA_nuc Retinoic Acid RA->RA_nuc Translocation RAR RAR RARE RARE RAR->RARE RXR RXR RXR->RARE CoRepressor Co-Repressor CoRepressor->RARE CoActivator Co-Activator CoActivator->CoActivator_attach Recruitment TargetGene Target Gene Transcription RARE->TargetGene Modulation mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation CellularResponse Cellular Response (Differentiation, Proliferation, Apoptosis) Protein->CellularResponse RA_nuc->RAR Binds CoRepressor_detach->CoRepressor Dissociation Radioligand_Binding_Assay_Workflow start Start prep_receptor Prepare Receptor Source (e.g., nuclear extracts from RAR-expressing cells) start->prep_receptor incubation Incubate Receptor, Radioligand, and Test Compound prep_receptor->incubation prep_ligands Prepare Radioligand (e.g., [³H]-ATRA) and Test Compound Dilutions prep_ligands->incubation separation Separate Bound from Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC₅₀ Determination) quantification->analysis end End analysis->end Transactivation_Assay_Workflow start Start transfection Co-transfect Cells (e.g., COS-7) with RAR Expression Vector and RARE-Luciferase Reporter Vector start->transfection plating Plate Transfected Cells in a 96-well Plate transfection->plating treatment Treat Cells with Varying Concentrations of Test Compound plating->treatment incubation Incubate for 18-24 Hours treatment->incubation lysis Lyse Cells incubation->lysis luciferase_assay Measure Luciferase Activity lysis->luciferase_assay analysis Data Analysis (EC₅₀ Determination) luciferase_assay->analysis end End analysis->end

References

An In-depth Technical Guide to Methyl 13-cis-4-Oxoretinoate: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 13-cis-4-Oxoretinoate, a significant metabolite of the widely used dermatological and oncological drug isotretinoin (B22099) (13-cis-retinoic acid), has garnered increasing interest for its biological activity. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound. It details the compound's chemical properties, outlines a feasible synthesis pathway from its parent compound, and presents relevant analytical data. Furthermore, this document elucidates the biological context of this metabolite, particularly its interaction with the Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) signaling pathways, which are crucial in cellular differentiation and proliferation.

Introduction

This compound is a derivative and major metabolite of 13-cis-retinoic acid (isotretinoin)[1][2]. It is formed through oxidation at the C4 position of the cyclohexenyl ring of isotretinoin[2]. This metabolite is of particular interest in the study of neuroblastoma, where it is found endogenously[3]. While initially considered an inactive metabolite, studies have shown that 4-oxo metabolites of retinoic acid are biologically active and can modulate gene expression through nuclear retinoid receptors[1]. This guide aims to provide a detailed technical resource on the synthesis and characteristics of this compound to facilitate further research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name methyl (2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoate[]
Synonyms 4-Keto 13-cis-Retinoic Acid Methyl Ester, Methyl 13-cis-4-oxo RA[][5]
CAS Number 71748-57-7[5]
Molecular Formula C21H28O3[3][][5]
Molecular Weight 328.45 g/mol []
Appearance Yellow Solid[]
Melting Point 68-71°C[]
Solubility Sparingly soluble in acetonitrile (B52724) and chloroform. Soluble in DMSO (50 mg/mL).[][5]
Stability Stable for at least 4 years when stored at -20°C.[5]

Synthesis of this compound

The synthesis of this compound can be achieved from its precursor, 13-cis-retinoic acid (isotretinoin), through a two-step process: oxidation of the cyclohexenyl ring followed by esterification of the carboxylic acid.

Experimental Protocol: Oxidation of 13-cis-Retinoic Acid

This protocol is adapted from the specific oxidation of retinoic acid in diluted acid solutions.

  • Materials: 13-cis-retinoic acid, Methanol (B129727), Hydrochloric acid (concentrated).

  • Procedure:

    • Dissolve 13-cis-retinoic acid in methanol.

    • Add a catalytic amount of concentrated hydrochloric acid to the solution.

    • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-oxo-13-cis-retinoic acid.

Experimental Protocol: Methyl Esterification

This protocol describes a common method for the esterification of carboxylic acids.

  • Materials: Crude 4-oxo-13-cis-retinoic acid, Methanol, Sulfuric acid (concentrated) or Thionyl chloride.

  • Procedure:

    • Dissolve the crude 4-oxo-13-cis-retinoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride.

    • Reflux the reaction mixture for several hours, monitoring for the disappearance of the starting material by TLC.

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer, filter, and concentrate to yield the crude this compound.

Purification

The crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent. The purity of the final product should be assessed by HPLC and characterized by NMR and mass spectrometry.

Analytical Data

The following table summarizes the expected analytical data for this compound.

Analytical Technique Expected Data
¹H NMR (CDCl₃) Expected signals for methyl protons, methylene (B1212753) protons on the cyclohexene (B86901) ring, olefinic protons, and the methyl ester protons. The chemical shifts and coupling constants would be characteristic of the cis configuration at the C13 double bond and the presence of the keto group at C4.
¹³C NMR (CDCl₃) Expected signals for the carbonyl carbons (ester and ketone), sp² carbons of the polyene chain and the cyclohexene ring, and sp³ carbons of the methyl groups and the cyclohexene ring.
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 328.20, corresponding to the molecular formula C₂₁H₂₈O₃. Fragmentation patterns would be consistent with the structure.
Purity (HPLC) ≥95%

Biological Context and Signaling Pathway

This compound, as a metabolite of isotretinoin, is an active participant in retinoid signaling. Retinoids exert their biological effects by binding to and activating nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)[6][7].

These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes[6][8]. In the absence of a ligand, the RAR/RXR heterodimer is bound to corepressor proteins, inhibiting gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which then initiates the transcription of target genes involved in cell differentiation, proliferation, and apoptosis[7][9].

Studies have shown that 4-oxo metabolites of retinoic acid can bind to and activate RARs, thereby influencing gene expression[10]. Therefore, this compound is not merely an inactive degradation product but an active modulator of the retinoid signaling pathway.

Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CRABP CRABP This compound->CRABP Enters Cell RAR RAR CRABP->RAR Transports to Nucleus RXR RXR RAR->RXR Heterodimerizes CoR Corepressors RAR->CoR Ligand Binding Releases CoA Coactivators RAR->CoA Recruits RARE RARE RXR->RARE Binds DNA CoR->RXR Represses Transcription CoA->RARE Activates Transcription Gene Target Gene Transcription RARE->Gene Synthesis and Characterization Workflow cluster_characterization Characterization Start Start: 13-cis-Retinoic Acid Oxidation Step 1: Oxidation (HCl, Methanol) Start->Oxidation Intermediate Intermediate: 4-oxo-13-cis-Retinoic Acid Oxidation->Intermediate Esterification Step 2: Esterification (Methanol, H₂SO₄) Intermediate->Esterification CrudeProduct Crude Product: this compound Esterification->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification PureProduct Pure Product Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry (EI-MS) PureProduct->MS HPLC Purity Analysis (HPLC) PureProduct->HPLC FinalProduct Final Product: This compound

References

Investigating the Function of Methyl 13-cis-4-Oxoretinoate in Neuroblastoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, remains a clinical challenge, particularly in high-risk cases. Retinoids, derivatives of vitamin A, are a cornerstone of therapy for minimal residual disease, with 13-cis-retinoic acid (isotretinoin) being the standard of care.[1][][3] Upon administration, 13-cis-retinoic acid is metabolized into several compounds, with 4-oxo-13-cis-retinoic acid being a major metabolite.[4][5] Emerging evidence suggests that this metabolite is as biologically active as its parent compound in neuroblastoma models.[4][6] This technical guide focuses on Methyl 13-cis-4-Oxoretinoate, the methyl ester of this active metabolite.[7] While direct research on this specific methylated compound is limited, this document will extrapolate its potential functions and provide a framework for its investigation based on the known activities of its closely related precursor, 4-oxo-13-cis-retinoic acid. We will detail its likely mechanism of action, propose experimental protocols for its characterization, and present relevant data on its parent compounds.

Introduction to Retinoid Therapy in Neuroblastoma

Retinoids play a crucial role in cell differentiation, proliferation, and apoptosis, making them attractive agents for cancer therapy.[8] In neuroblastoma, retinoids are thought to induce malignant cells to differentiate into a more mature, less aggressive phenotype.[6][9] The use of 13-cis-retinoic acid following myeloablative chemotherapy has been shown to significantly improve event-free survival in patients with high-risk neuroblastoma.[1][10] However, a substantial number of patients still experience relapse, underscoring the need for more effective retinoid-based therapies.[1][10]

Understanding the metabolic fate of 13-cis-retinoic acid is critical for optimizing its therapeutic efficacy. One of its major metabolites, 4-oxo-13-cis-retinoic acid, has demonstrated comparable anti-tumor activity to the parent drug in preclinical studies.[4] This guide focuses on this compound, a derivative of this active metabolite. As an ester, it is plausible that this compound may act as a prodrug, being converted to the active 4-oxo-13-cis-retinoic acid within the cell. This potential mechanism warrants further investigation into its efficacy and pharmacological profile.

Proposed Mechanism of Action

Based on the known functions of 4-oxo-13-cis-retinoic acid, we can infer the likely mechanism of action of this compound in neuroblastoma. The central hypothesis is that this compound, likely after intracellular conversion to 4-oxo-13-cis-retinoic acid, engages the canonical retinoid signaling pathway.

Retinoid Signaling Pathway

The genomic effects of retinoids are mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs).[8] Upon entering the cell, all-trans-retinoic acid (ATRA) and its isomers bind to RARs. This ligand-receptor complex then heterodimerizes with RXR. The RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent transcriptional activation.

It is proposed that 4-oxo-13-cis-retinoic acid, and by extension this compound following its conversion, would activate this pathway, leading to changes in gene expression that drive cell differentiation and inhibit proliferation.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Neuroblastoma Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects M13O Methyl 13-cis-4- Oxoretinoate 4oxo 4-oxo-13-cis-RA M13O->4oxo Intracellular Conversion CRABP CRABP 4oxo->CRABP Binding Esterase Esterases RAR RAR CRABP->RAR Transport to Nucleus and Receptor Binding RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binding Gene_Activation Target Gene Activation RARE->Gene_Activation Gene_Repression Target Gene Repression RARE->Gene_Repression Differentiation_Genes Differentiation Genes (e.g., RARβ) Gene_Activation->Differentiation_Genes Cell_Differentiation Neuronal Differentiation Gene_Activation->Cell_Differentiation MYCN_Gene MYCN Gene Gene_Repression->MYCN_Gene Proliferation_Inhibition Inhibition of Proliferation Gene_Repression->Proliferation_Inhibition

Caption: Proposed signaling pathway for this compound.
Key Molecular Effects

The primary anti-neuroblastoma effects of retinoids are attributed to:

  • Induction of Neuronal Differentiation: Retinoids promote the maturation of neuroblastoma cells into a more neuron-like state, characterized by the extension of neurites and the expression of neuronal markers. Studies on 4-oxo-13-cis-retinoic acid show it is as effective as 13-cis-retinoic acid in inducing neurite outgrowth.[4]

  • Inhibition of Cell Proliferation: By driving cells towards a terminally differentiated state, retinoids inhibit their proliferative capacity. This effect has been demonstrated for 4-oxo-13-cis-retinoic acid in various neuroblastoma cell lines.[4]

  • Downregulation of MYCN: The MYCN oncogene is amplified in a significant subset of high-risk neuroblastomas and is a key driver of tumorigenesis. Retinoids have been shown to suppress the expression of MYCN, which is a critical aspect of their anti-cancer activity.[4][9] 4-oxo-13-cis-retinoic acid has been shown to decrease MYCN mRNA and protein levels.[4]

  • Upregulation of RARβ: The expression of the retinoic acid receptor-β (RARβ) is often silenced in cancer cells. Retinoids can induce its expression, creating a positive feedback loop that enhances the cellular response to the treatment.[4]

Quantitative Data on Related Retinoids

Direct quantitative data for this compound is not available in the literature. The following tables summarize key pharmacokinetic and pharmacodynamic parameters for its parent compound, 13-cis-retinoic acid, and its active metabolite, 4-oxo-13-cis-retinoic acid.

Table 1: Pharmacokinetic Parameters of 13-cis-Retinoic Acid and 4-oxo-13-cis-Retinoic Acid in Pediatric Neuroblastoma Patients
Parameter13-cis-Retinoic Acid4-oxo-13-cis-Retinoic AcidReference(s)
Mean Peak Plasma Concentration (Cmax) 7.2 ± 5.3 µM (at 160 mg/m²/day)Often exceeds that of the parent compound[11]
Time to Peak Concentration (Tmax) ~1.0 hourNot explicitly stated, accumulates over time[11]
Elimination Half-life (t½) ~5.8 hoursNot explicitly stated[11]
Metabolism Metabolized to 4-oxo-13-cis-RA and other metabolitesFurther metabolism and glucuronidation[4]
Table 2: In Vitro Activity of 13-cis-Retinoic Acid and 4-oxo-13-cis-Retinoic Acid in Neuroblastoma Cell Lines
Assay13-cis-Retinoic Acid4-oxo-13-cis-Retinoic AcidReference(s)
Inhibition of Proliferation Equi-effectiveEqui-effective[4]
Induction of Neurite Outgrowth Equi-effectiveEqui-effective[4]
MYCN Downregulation Equi-effectiveEqui-effective[4]
RARβ Upregulation Equi-effectiveEqui-effective[4]

Experimental Protocols

To investigate the function of this compound in neuroblastoma, a series of in vitro experiments are necessary. The following protocols provide a detailed methodology for these key assays.

Experimental Workflow

Experimental_Workflow Start Start: Hypothesis on Methyl 13-cis-4-Oxoretinoate Activity Cell_Culture Neuroblastoma Cell Culture (e.g., SK-N-BE(2), SH-SY5Y) Start->Cell_Culture Treatment Treatment with Methyl 13-cis-4-Oxoretinoate (Dose-response and Time-course) Cell_Culture->Treatment Viability Cell Viability Assay (MTT / CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis Differentiation Neurite Outgrowth Assay (Microscopy and Quantification) Treatment->Differentiation Gene_Expression Gene Expression Analysis (qRT-PCR for MYCN, RARβ) Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot for MYCN, Neuronal Markers) Treatment->Protein_Expression Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Differentiation->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis Conclusion Conclusion on the Function of This compound Data_Analysis->Conclusion

References

The Impact of Methyl 13-cis-4-Oxoretinoate on Keratinocyte Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of Methyl 13-cis-4-Oxoretinoate on the differentiation of human epidermal keratinocytes. While direct studies on the methyl ester form are limited, this document synthesizes available data on its active metabolite, 13-cis-4-oxoretinoic acid, and related retinoids to elucidate its mechanism of action and potential applications in dermatology and drug development. It is established that 4-oxo metabolites of retinoic acid are not inert byproducts but potent, biologically active molecules that regulate gene expression crucial for keratinocyte proliferation and differentiation.[1] This guide details the molecular pathways, summarizes key quantitative data on the modulation of differentiation markers, and provides comprehensive experimental protocols for in vitro assessment.

Introduction

Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of cellular growth, differentiation, and apoptosis.[2] Their therapeutic efficacy in a range of dermatological conditions is well-documented. This compound is a derivative of 13-cis-retinoic acid (isotretinoin), a widely used therapeutic for severe acne. Historically, 4-oxo metabolites of retinoic acid were considered inactive catabolic products. However, emerging research demonstrates their significant transcriptional regulatory activities in human skin cells, including normal human epidermal keratinocytes (NHEKs).[1] These metabolites exert their effects by modulating the expression of genes that govern epidermal homeostasis.[1]

This guide will focus on the effects of this compound on keratinocyte differentiation, a critical process for maintaining the barrier function of the skin. It is presumed that this compound, as a methyl ester, acts as a prodrug, readily hydrolyzed by intracellular esterases to its biologically active carboxylic acid form, 13-cis-4-oxoretinoic acid. Therefore, the data and mechanisms discussed will primarily reference the effects of this active metabolite.

Mechanism of Action: Retinoid Signaling Pathway

The biological effects of retinoids are mediated through their interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[2][3] These receptors function as ligand-activated transcription factors.

Upon entering the keratinocyte, this compound is likely hydrolyzed to 13-cis-4-oxoretinoic acid. This active form then translocates to the nucleus and binds to RARs. The ligand-bound RAR forms a heterodimer with an RXR. This RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[3][4] This binding event initiates a cascade of molecular interactions, leading to either the activation or repression of gene transcription, thereby modulating the expression of proteins involved in keratinocyte differentiation.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M13O This compound Hydrolysis Esterase-mediated Hydrolysis M13O->Hydrolysis Uptake 13c4O 13-cis-4-Oxoretinoic Acid (Active Metabolite) RAR Retinoic Acid Receptor (RAR) 13c4O->RAR Binding Hydrolysis->13c4O Complex RAR/RXR Heterodimer RAR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex RARE Retinoic Acid Response Element (RARE) Complex->RARE Binding Gene Target Gene Transcription RARE->Gene Modulation mRNA mRNA Gene->mRNA Protein_Synthesis Protein Synthesis (e.g., Keratins) mRNA->Protein_Synthesis Translation Cellular_Response Modulation of Differentiation Protein_Synthesis->Cellular_Response Leads to Experimental_Workflow Start Start: NHEK Culture Treatment Treatment with This compound and Vehicle Control Start->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Harvest Cell Harvesting Incubation->Harvest RNA_Isolation Total RNA Isolation Harvest->RNA_Isolation cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis End End: Gene Expression Profile Data_Analysis->End

References

An In-Depth Technical Guide to the Metabolic Pathway of 13-cis-Retinoic Acid and its Metabolite, 4-Oxo-13-cis-retinoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the metabolic pathway of 13-cis-retinoic acid, the parent compound of Methyl 13-cis-4-Oxoretinoate, for researchers, scientists, and drug development professionals. The focus is on the formation and subsequent metabolism of its major metabolite, 4-oxo-13-cis-retinoic acid, along with relevant quantitative data, experimental protocols, and signaling pathway visualizations.

Introduction

13-cis-retinoic acid (isotretinoin) is a retinoid used in the treatment of severe acne and certain cancers. Its therapeutic and toxicological effects are closely linked to its metabolism. A key metabolic pathway involves the oxidation of 13-cis-retinoic acid to 4-oxo-13-cis-retinoic acid. While this compound is the methyl ester of this metabolite, its formation in vivo is not well-documented, and it is often considered a synthetic derivative for research purposes. This guide will detail the established metabolic fate of 13-cis-retinoic acid.

Metabolic Pathway of 13-cis-Retinoic Acid

The primary metabolic pathway of 13-cis-retinoic acid involves a phase I oxidation reaction followed by phase II conjugation.

Phase I Metabolism: Oxidation to 4-oxo-13-cis-retinoic acid

The initial and major metabolic step is the oxidation of 13-cis-retinoic acid at the 4th position of the cyclohexenyl ring to form 4-oxo-13-cis-retinoic acid. This reaction is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4 .[1]

Metabolic_Pathway_Phase_I 13-cis-Retinoic_Acid 13-cis-Retinoic Acid 4-oxo-13-cis-Retinoic_Acid 4-oxo-13-cis-Retinoic Acid 13-cis-Retinoic_Acid->4-oxo-13-cis-Retinoic_Acid CYP3A4

Figure 1: Phase I Oxidation of 13-cis-Retinoic Acid.
Phase II Metabolism: Glucuronidation

Following oxidation, 4-oxo-13-cis-retinoic acid can undergo phase II conjugation, specifically glucuronidation. This process increases the water solubility of the metabolite, facilitating its excretion. Several UDP-glucuronosyltransferase (UGT) enzymes are involved in this process, with UGT1A9 being considered a key enzyme in vivo.

Metabolic_Pathway_Phase_II 4-oxo-13-cis-Retinoic_Acid 4-oxo-13-cis-Retinoic Acid 4-oxo-13-cis-retinoyl-β-glucuronide 4-oxo-13-cis-retinoyl-β-glucuronide 4-oxo-13-cis-Retinoic_Acid->4-oxo-13-cis-retinoyl-β-glucuronide UGTs (e.g., UGT1A9)

Figure 2: Phase II Glucuronidation of 4-oxo-13-cis-Retinoic Acid.

Quantitative Data

The following tables summarize key pharmacokinetic parameters of 13-cis-retinoic acid and its major metabolite, 4-oxo-13-cis-retinoic acid, in humans.

Table 1: Pharmacokinetic Parameters of 13-cis-Retinoic Acid in Adults

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)2 - 4 hours[2]
Elimination Half-life (t½)10 - 20 hours[2]

Table 2: Plasma Concentrations of 13-cis-Retinoic Acid and 4-oxo-13-cis-retinoic acid in Children with Neuroblastoma (Day 14 of Treatment)

CompoundMean Plasma Concentration (± SD)Reference
13-cis-Retinoic Acid2.83 ± 1.44 µM[3]
4-oxo-13-cis-retinoic acid4.67 ± 3.17 µM[3]

Experimental Protocols

Quantification of 13-cis-Retinoic Acid and Metabolites by HPLC-MS/MS

This protocol provides a general framework for the analysis of 13-cis-retinoic acid and its metabolites in biological matrices.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma/Serum Sample Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Sample->Protein_Precipitation Solid_Phase_Extraction Solid-Phase Extraction (SPE) (Optional, for cleanup) Protein_Precipitation->Solid_Phase_Extraction Evaporation_Reconstitution Evaporation and Reconstitution (in mobile phase) Solid_Phase_Extraction->Evaporation_Reconstitution HPLC_Separation HPLC Separation (Reversed-phase C18 column) Evaporation_Reconstitution->HPLC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) HPLC_Separation->MS_Detection

Figure 3: General Workflow for Retinoid Analysis by HPLC-MS/MS.

Detailed Method:

  • Sample Preparation:

    • To 100 µL of plasma or serum, add an internal standard.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex and centrifuge.

    • For cleaner samples, the supernatant can be further purified using a solid-phase extraction (SPE) cartridge.[4]

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.[5]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[6]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B129727) with 0.1% formic acid (B).[7]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.[6]

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative or positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.[8]

In Vitro Metabolism using Human Liver Microsomes

This protocol is used to assess the metabolic stability of 13-cis-retinoic acid.

Microsome_Assay_Workflow Prepare_Incubation Prepare Incubation Mixture: - Human Liver Microsomes - Phosphate Buffer (pH 7.4) - 13-cis-Retinoic Acid Initiate_Reaction Initiate Reaction: Add NADPH regenerating system Prepare_Incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Quench_Reaction Quench Reaction at Time Points (e.g., with cold acetonitrile) Incubate->Quench_Reaction Analyze_Samples Analyze Samples by LC-MS/MS Quench_Reaction->Analyze_Samples Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-oxo-RA_cyto 4-oxo-13-cis-Retinoic Acid 4-oxo-RA_nuc 4-oxo-13-cis-Retinoic Acid 4-oxo-RA_cyto->4-oxo-RA_nuc RAR RAR 4-oxo-RA_nuc->RAR RAR_RXR_dimer RAR/RXR Heterodimer RAR->RAR_RXR_dimer RXR RXR RXR->RAR_RXR_dimer RARE Retinoic Acid Response Element (RARE) RAR_RXR_dimer->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription

References

Methodological & Application

Application Notes and Protocols for Methyl 13-cis-4-Oxoretinoate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 13-cis-4-Oxoretinoate is a methylated metabolite of 13-cis-retinoic acid (isotretinoin), a retinoid used in the treatment of neuroblastoma[1][2]. Like other retinoids, its biological effects are primarily mediated through the activation of retinoic acid receptors (RARs), which are ligand-activated transcription factors that regulate gene expression[3]. This document provides detailed protocols for the use of this compound in cell culture, with a focus on neuroblastoma cell lines, based on the established activities of its parent compounds and metabolites.

Retinoids, including 13-cis-retinoic acid and its oxidized metabolite 4-oxo-13-cis-retinoic acid, have been shown to induce differentiation, inhibit proliferation, and modulate the expression of key genes in cancer cells[4]. 4-oxo-13-cis-retinoic acid has demonstrated equipotent activity to 13-cis-retinoic acid in neuroblastoma cells, making it a biologically significant metabolite[4]. It is anticipated that this compound, as a methyl ester, will be taken up by cells and subsequently hydrolyzed to the active 4-oxo-13-cis-retinoic acid.

Data Presentation

The following tables summarize the quantitative data for 4-oxo-retinoic acid isomers and related retinoids, which can serve as a reference for determining the effective concentration range for this compound.

Table 1: Half-maximal Effective Concentration (EC50) of Retinoids for Retinoic Acid Receptor (RAR) Transactivation

CompoundRARα (nM)RARβ (nM)RARγ (nM)
4-oxo-Retinoic Acid33889
all-trans-Retinoic Acid (ATRA)16992
13-cis-Retinoic Acid1244736
9-cis-Retinoic Acid1317358
Data from Idres, N., et al. (2002). The Journal of Biological Chemistry.[5]

Table 2: Half-maximal Inhibitory Concentration (IC50) of 13-cis-Retinoic Acid in Cholangiocarcinoma Cell Lines

Cell Line12 hours (µM)24 hours (µM)48 hours (µM)
KKU-10020.48 ± 8.2712.35 ± 3.609.33 ± 7.53
KKU-213B20.27 ± 16.3411.89 ± 9.206.66 ± 5.11
Data from Thanan, R., et al. (2017). Oncology Letters.[6]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

  • Complete cell culture medium

Procedure:

  • Stock Solution (10 mM):

    • All procedures involving retinoids should be performed in subdued light to prevent photodegradation.

    • Weigh an appropriate amount of this compound powder in a sterile, light-protected tube.

    • Add the required volume of anhydrous DMSO to achieve a 10 mM stock solution. For example, for a compound with a molecular weight of 328.45 g/mol , dissolve 3.2845 mg in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C for 3-5 minutes can aid dissolution[7].

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light. Properly stored stock solutions are stable for several months.

  • Working Solution:

    • Thaw an aliquot of the stock solution at 37°C immediately before use.

    • To prevent precipitation, pre-warm the complete cell culture medium to 37°C.

    • Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of medium.

    • Mix gently by pipetting. The final DMSO concentration in the culture should not exceed 0.5%[7].

Cell Viability and Proliferation Assay (e.g., using DIMSCAN)

Materials:

  • Neuroblastoma cell lines (e.g., SMS-KNCR, SH-SY5Y)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions (serial dilutions)

  • Vehicle control (medium with the same final concentration of DMSO)

  • DIMSCAN system or other cytotoxicity assay reagents (e.g., MTT, XTT)

Procedure:

  • Seed neuroblastoma cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control.

  • Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours).

  • Assess cell viability using the DIMSCAN system, which involves staining with a fluorescent dye and digital imaging microscopy to quantify cell numbers[8]. Alternatively, use a standard colorimetric assay like MTT or XTT.

  • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Neurite Outgrowth Assay

Materials:

  • Neuroblastoma cell lines capable of differentiation (e.g., SH-SY5Y)

  • Cell culture dishes or plates

  • Complete cell culture medium

  • This compound working solutions

  • Vehicle control

  • Microscope with imaging capabilities

Procedure:

  • Seed cells on culture dishes or plates at a low density to allow for neurite extension.

  • After cell adherence, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. A typical starting concentration, based on related compounds, would be in the range of 1-10 µM.

  • Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 3-7 days). Replace the medium with fresh compound-containing medium every 2-3 days.

  • Observe the cells daily under a microscope and capture images at the end of the treatment period.

  • Quantify neurite outgrowth by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than a certain threshold (e.g., twice the cell body diameter).

Gene Expression Analysis by RT-qPCR

Materials:

  • Neuroblastoma cells

  • 6-well cell culture plates

  • This compound working solutions

  • Vehicle control

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes (e.g., MYCN, RARB) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24, 48, or 72 hours).

  • Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to the vehicle control.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Me-13-cis-4-oxo-RA Methyl 13-cis-4- Oxoretinoate Me-13-cis-4-oxo-RA_in Methyl 13-cis-4- Oxoretinoate Me-13-cis-4-oxo-RA->Me-13-cis-4-oxo-RA_in Cellular Uptake 4-oxo-RA 4-oxo-13-cis- Retinoic Acid Me-13-cis-4-oxo-RA_in->4-oxo-RA Hydrolysis RAR_RXR RAR/RXR Heterodimer 4-oxo-RA->RAR_RXR Binding and Activation Esterases Esterases Esterases->Me-13-cis-4-oxo-RA_in RARE Retinoic Acid Response Element RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates Differentiation Differentiation Gene_Transcription->Differentiation Proliferation_Inhibition Proliferation Inhibition Gene_Transcription->Proliferation_Inhibition Gene_Modulation MYCN↓ RAR-β↑ Gene_Transcription->Gene_Modulation

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Compound Preparation cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis A Dissolve this compound in DMSO (10 mM Stock) B Dilute in pre-warmed cell culture medium A->B D Treat cells with various concentrations of the compound B->D C Seed neuroblastoma cells in appropriate cultureware C->D E Cell Viability Assay (e.g., DIMSCAN, MTT) D->E F Neurite Outgrowth Assessment D->F G Gene Expression Analysis (RT-qPCR) D->G H Calculate IC50 E->H I Quantify neurite length and number F->I J Determine relative gene expression G->J

Caption: General experimental workflow for cell-based assays.

References

Application Note: HPLC Method for the Detection and Quantification of Methyl 13-cis-4-Oxoretinoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 13-cis-4-oxoretinoate is a methylated metabolite of 13-cis-4-oxoretinoic acid, which itself is a major metabolite of isotretinoin (B22099) (13-cis-retinoic acid), a drug widely used in the treatment of severe acne. Accurate quantification of this and related retinoids in biological matrices is crucial for pharmacokinetic, metabolic, and toxicology studies. This document outlines a robust High-Performance Liquid Chromatography (HPLC) method suitable for the detection and quantification of this compound. The described protocol is based on established methods for structurally similar compounds, such as 13-cis-retinoic acid and its 4-oxo metabolite, and provides a strong foundation for method development and validation.[1][2][3] Retinoids are light-sensitive and susceptible to isomerization, necessitating careful sample handling under red or yellow light to ensure data integrity.

Principle

This method employs reversed-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) detection. The principle of RP-HPLC is the separation of analytes based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds, like retinoids, interact more strongly with the stationary phase, leading to longer retention times. This compound is first extracted from the biological matrix (e.g., plasma, serum, or cell culture media) using a liquid-liquid or solid-phase extraction technique. The extract is then injected into the HPLC system. The compound is separated from other matrix components and related retinoids on a C18 analytical column using a gradient or isocratic mobile phase, typically composed of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer.[4][5][6] Quantification is achieved by comparing the peak area of the analyte to a standard curve generated from known concentrations of a reference standard. Detection is typically performed at a wavelength near the absorbance maximum for the 4-oxo-retinoid structure, around 365 nm.[1]

Experimental Workflow and Signaling Pathway Context

The overall process from sample collection to final data analysis is depicted below. This workflow ensures efficiency and reproducibility.

G cluster_workflow Experimental Workflow Sample Sample Collection (e.g., Plasma, Serum) Preparation Sample Preparation (Liquid-Liquid Extraction) Sample->Preparation Protect from light Analysis HPLC-UV Analysis Preparation->Analysis Inject extract Processing Data Processing (Peak Integration) Analysis->Processing Generate chromatogram Quantification Quantification (Standard Curve) Processing->Quantification Calculate concentration

Caption: High-level workflow for the quantification of this compound.

This compound is a metabolite within the broader retinoid pathway. Understanding this context is vital for interpreting its biological significance. The diagram below illustrates a simplified view of retinoic acid metabolism and signaling.

G cluster_pathway Simplified Retinoid Metabolism & Signaling Retinol (B82714) Retinol (Vitamin A) Retinal Retinaldehyde Retinol->Retinal ATRA all-trans-Retinoic Acid (ATRA) Retinal->ATRA RAR_RXR RAR/RXR Nuclear Receptors ATRA->RAR_RXR Isotretinoin 13-cis-Retinoic Acid (Isotretinoin) Oxo_Metabolite 13-cis-4-oxoretinoic acid Isotretinoin->Oxo_Metabolite Oxidation (CYP450) Target_Analyte This compound (Target Analyte) Oxo_Metabolite->Target_Analyte Methylation Gene Gene Transcription (Growth, Differentiation) RAR_RXR->Gene Binds to RAREs

Caption: Simplified pathway of retinoid metabolism leading to the target analyte.

Detailed Experimental Protocol

4.1 Reagents and Materials

  • Solvents: HPLC-grade acetonitrile, methanol, hexane, diethyl ether, and water.

  • Reagents: Glacial acetic acid or formic acid, analytical grade.

  • Standards: this compound reference standard (purity >98%). 13-cis-retinoic acid for comparison.

  • Apparatus: HPLC system with UV/Vis or Diode Array Detector (DAD), C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), low-actinic glassware, centrifuge, sample evaporator (e.g., nitrogen stream).

4.2 Standard Solution Preparation

  • Primary Stock (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of acetonitrile in a volumetric flask. Store at -20°C in the dark.

  • Working Stock (10 µg/mL): Dilute the primary stock 1:100 with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock with the mobile phase, typically ranging from 10 ng/mL to 2000 ng/mL.

4.3 Sample Preparation (from Human Plasma) All steps must be performed under yellow or red light to prevent isomerization.

  • Spiking: To 1.0 mL of plasma in a glass tube, add the internal standard (if used). For method validation, spike with known concentrations of the analyte.

  • Extraction: Add 5 mL of diethyl ether or a hexane:isopropanol mixture.[1][7] Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 35°C.[8]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Injection: Inject 20-50 µL of the reconstituted sample into the HPLC system.

4.4 Chromatographic Conditions The following table provides a starting point for the HPLC conditions. Optimization may be required based on the specific system and column used.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., Zorbax, Accucore), 4.6 x 150 mm, 5 µm
Mobile Phase A: Water with 0.1% Acetic AcidB: Acetonitrile with 0.1% Acetic Acid
Gradient Program 0-10 min: 70% B10-12 min: 70% to 95% B12-15 min: 95% B (Wash)15-17 min: 95% to 70% B17-20 min: 70% B (Equilibrate)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 365 nm
Injection Volume 20 µL

Data Analysis and Quantification

  • Identification: The analyte is identified by comparing its retention time with that of the pure reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the calibration standards. The concentration of this compound in the unknown samples is determined by interpolating their peak areas from this linear regression curve.

Method Validation and Performance Characteristics

For use in regulated studies, the method should be validated according to ICH or FDA guidelines. The following table summarizes typical performance characteristics expected from a validated retinoid HPLC method.

ParameterTarget Specification
Linearity (r²) > 0.995
Range 10 - 2000 ng/mL
Limit of Detection (LOD) ~3 ng/mL (Signal-to-Noise ratio of 3:1)
Limit of Quantification (LOQ) ~10 ng/mL (Signal-to-Noise ratio of 10:1)[1]
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Selectivity No interference from endogenous matrix components or related retinoid metabolites.

Conclusion

The described RP-HPLC-UV method provides a reliable and robust framework for the quantification of this compound in biological samples. Adherence to protocols for handling light-sensitive compounds is critical for obtaining accurate and reproducible results. The method can be adapted and validated for specific research needs, making it a valuable tool for professionals in pharmacology and drug development.

References

Application Notes and Protocols for Cell-based Assays to Determine the Activity of Methyl 13-cis-4-Oxoretinoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 13-cis-4-Oxoretinoate is a metabolite of 13-cis-retinoic acid (isotretinoin), a drug commonly used in the treatment of severe acne and neuroblastoma.[1] Emerging research indicates that this metabolite is not an inactive byproduct but possesses significant biological activity. Studies on neuroblastoma cell lines have shown that 4-oxo-13-cis-retinoic acid, the carboxylic acid form of this compound, is as effective as its parent compound in inducing neurite outgrowth, inhibiting cell proliferation, and modulating the expression of key genes such as MYCN and retinoic acid receptor-β (RARβ).[1] Furthermore, 4-oxo metabolites of retinoic acid have been demonstrated to be functionally active in human skin cells, suggesting a broader role in cellular processes.[2]

These findings underscore the importance of accurately characterizing the biological activity of this compound. This document provides detailed protocols for a panel of cell-based assays designed to assess its efficacy and potency. The assays described herein will enable researchers to investigate its impact on cell viability, its ability to activate the retinoic acid signaling pathway, and its influence on the expression of retinoid target genes.

Signaling Pathway

The biological effects of retinoids are primarily mediated by the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon ligand binding, these receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. The following diagram illustrates the canonical retinoid signaling pathway, which is the likely mechanism of action for this compound.

Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid_in_circulation This compound Retinoid_in_cell This compound Retinoid_in_circulation->Retinoid_in_cell Diffusion CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid_in_cell->CRABP Binds RAR RAR CRABP->RAR Translocation RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR Heterodimerizes with RXR RXR RARE RARE RAR_RXR->RARE Binds to Target_Gene Target Gene RARE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Biological Response (e.g., Differentiation, Apoptosis) Protein->Biological_Response Leads to

Caption: Retinoid Signaling Pathway.

Data Presentation

The following tables provide a template for presenting quantitative data obtained from the described cell-based assays. Note: The values presented are for illustrative purposes only and do not represent actual experimental data for this compound.

Table 1: Cytotoxicity of this compound

Cell LineAssayIC50 (µM)
Neuroblastoma (e.g., SH-SY5Y)MTTTo be determined
Human Dermal FibroblastsMTTTo be determined
Keratinocytes (e.g., HaCaT)MTTTo be determined

Table 2: RAR Agonist Activity of this compound

Reporter Cell LineReceptor TargetEC50 (µM)
HEK293T-RARE-LuciferasePan-RARTo be determined
HeLa-RARE-LuciferasePan-RARTo be determined

Table 3: Regulation of Target Gene Expression by this compound

Cell LineTarget GeneFold Change (at specified concentration)
Neuroblastoma (e.g., SH-SY5Y)RARβTo be determined
Neuroblastoma (e.g., SH-SY5Y)MYCNTo be determined
Keratinocytes (e.g., HaCaT)Keratin 1To be determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cultured cells.

Workflow Diagram:

MTT Assay Workflow Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat with this compound Seed_Cells->Treat_Cells Incubate 3. Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize 6. Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance 7. Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data 8. Calculate IC50 Read_Absorbance->Analyze_Data

Caption: MTT Assay Workflow.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HaCaT, primary fibroblasts)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be below 0.1%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

RAR Transactivation Assay (Luciferase Reporter Assay)

This protocol is for quantifying the ability of this compound to activate retinoic acid receptors.

Workflow Diagram:

Luciferase Reporter Assay Workflow Transfect_Cells 1. Co-transfect cells with RARE-luciferase and control reporter plasmids Seed_Cells 2. Seed transfected cells in a 96-well plate Transfect_Cells->Seed_Cells Treat_Cells 3. Treat with this compound Seed_Cells->Treat_Cells Incubate 4. Incubate for 18-24 hours Treat_Cells->Incubate Lyse_Cells 5. Lyse cells Incubate->Lyse_Cells Measure_Luciferase 6. Measure luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data 7. Calculate fold induction and EC50 Measure_Luciferase->Analyze_Data

Caption: Luciferase Reporter Assay Workflow.

Materials:

  • Host cell line (e.g., HEK293T, HeLa)

  • RARE-luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Opti-MEM or similar serum-free medium

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Positive control (e.g., all-trans retinoic acid)

  • 96-well white, opaque tissue culture plates

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Transfection:

    • On the day before transfection, seed host cells in a 6-well plate.

    • On the day of transfection, co-transfect the cells with the RARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Seeding:

    • After 24 hours of transfection, trypsinize and seed the cells into a 96-well white, opaque plate at a density of 10,000-20,000 cells per well in 100 µL of complete medium.

    • Allow cells to attach for at least 4 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a positive control in complete medium.

    • Add the compound dilutions to the wells. Include vehicle control wells.

    • Incubate for 18-24 hours at 37°C.

  • Cell Lysis:

    • Remove the medium and wash the cells with PBS.

    • Add 20 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Data Acquisition:

    • Measure firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the log of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Gene Expression Analysis (Quantitative Real-Time PCR)

This protocol is for measuring changes in the expression of retinoid target genes in response to this compound.

Workflow Diagram:

qPCR Workflow Treat_Cells 1. Treat cells with this compound Incubate 2. Incubate for 6-24 hours Treat_Cells->Incubate Extract_RNA 3. Isolate total RNA Incubate->Extract_RNA Synthesize_cDNA 4. Reverse transcribe RNA to cDNA Extract_RNA->Synthesize_cDNA Perform_qPCR 5. Perform quantitative PCR Synthesize_cDNA->Perform_qPCR Analyze_Data 6. Analyze gene expression (ΔΔCt method) Perform_qPCR->Analyze_Data

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 13-cis-4-Oxoretinoate is a metabolite of 13-cis-retinoic acid (isotretinoin), a retinoid widely used in the treatment of severe acne.[1] As a member of the retinoid family, it is presumed to be involved in the regulation of gene expression through pathways similar to retinoic acid, which play crucial roles in cellular differentiation, proliferation, and apoptosis.[2][3] These application notes provide detailed recommendations for the storage, handling, and experimental use of this compound powder to ensure its stability and integrity for research and drug development purposes.

Recommended Storage Conditions

Proper storage is critical to maintain the chemical integrity and biological activity of this compound powder. The following conditions are recommended based on available stability data for the compound and related retinoids.

ParameterConditionDurationNotes
Temperature -20°C≥ 4 yearsLong-term storage in a non-frost-free freezer is ideal to prevent temperature fluctuations.[1]
4°C2 yearsSuitable for short to medium-term storage.
Light Protect from lightAt all timesStore in an amber vial or a container wrapped in aluminum foil. Retinoids are highly susceptible to photodegradation.[4][5]
Humidity Store in a desiccated environmentAt all timesUse of a desiccator or storage with a desiccant is recommended to prevent hydrolysis.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)For long-term storageTo prevent oxidation, especially after the container has been opened.

Experimental Protocols

General Handling Precautions

Retinoids are sensitive to light, heat, and oxidation.[4] All manipulations should be performed under subdued light or in a dark room. Use amber-colored glassware or glassware wrapped in aluminum foil. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored under an inert atmosphere at -80°C for short periods.

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of this compound for use in various assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, filtered tips

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.

  • Weigh the desired amount of powder using a calibrated analytical balance in a low-light environment.

  • Under a chemical fume hood, add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution gently until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use amber vials to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -80°C.

Protocol 2: Long-Term Stability Assessment of this compound Powder

Objective: To determine the long-term stability of this compound powder under recommended storage conditions.

Materials:

  • This compound powder from a single lot

  • Amber glass vials with screw caps

  • -20°C freezer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Appropriate solvents for HPLC analysis (e.g., acetonitrile, water, methanol)

Procedure:

  • Aliquot approximately 1-5 mg of this compound powder into multiple pre-weighed amber glass vials.

  • Record the initial weight of the powder in each vial.

  • Place the vials in a desiccator and store them in a -20°C freezer protected from light.

  • At designated time points (e.g., 0, 3, 6, 12, 24, 36, and 48 months), remove one vial from the freezer.

  • Allow the vial to equilibrate to room temperature.

  • Precisely weigh the vial to check for any mass change.

  • Dissolve the powder in a known volume of an appropriate solvent (e.g., acetonitrile) to a specific concentration.

  • Analyze the purity of the sample using a validated HPLC method. A reverse-phase C18 column is typically suitable for retinoid analysis.

  • Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage of degradation.

  • The shelf-life can be predicted based on the degradation kinetics, which often follow first-order kinetics for retinoids.[5]

Signaling Pathway

This compound, as a retinoid, is expected to influence gene expression through the retinoic acid signaling pathway. This involves binding to nuclear receptors, namely Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[2][3] Upon ligand binding, these receptors form heterodimers (RAR/RXR) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[6]

Retinoid_Signaling_Pathway Retinoic Acid Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid This compound CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Enters Cell RAR Retinoic Acid Receptor (RAR) CRABP->RAR Translocates to Nucleus RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerizes with RARE Retinoic Acid Response Element (RARE) RXR->RARE Binds to Gene Target Gene Transcription RARE->Gene Regulates

Caption: Retinoid signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for handling and using this compound powder in a research setting.

Experimental_Workflow Experimental Workflow for this compound cluster_storage Storage & Preparation cluster_experiment Experimentation cluster_analysis Data Analysis Storage Store powder at -20°C (Protect from light) Weighing Weigh powder in subdued light Storage->Weighing Dissolution Dissolve in DMSO to prepare stock solution Weighing->Dissolution Stock_Storage Store stock solution at -80°C Dissolution->Stock_Storage Dilution Prepare working solutions from stock Stock_Storage->Dilution Assay Perform in vitro / in vivo assay Dilution->Assay Data_Collection Collect experimental data Assay->Data_Collection Data_Analysis Analyze and interpret results Data_Collection->Data_Analysis

Caption: General experimental workflow.

References

Preparing a Stock Solution of Methyl 13-cis-4-Oxoretinoate in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 13-cis-4-Oxoretinoate is a metabolite of 13-cis-retinoic acid (isotretinoin), a retinoid used in the treatment of severe acne.[1][2][3] Like other retinoids, it is a derivative of vitamin A and is involved in the regulation of gene expression, which influences cellular growth and differentiation.[4][5] Emerging research indicates that the 4-oxo metabolites of retinoic acid are not inert byproducts but are functionally active, exhibiting strong transcriptional regulatory activity.[4][5] They bind to nuclear retinoic acid receptors (RARs), initiating a signaling cascade that modulates the transcription of target genes.[6][7][8][9] This makes this compound a compound of interest for research in dermatology, oncology, and developmental biology.

This document provides detailed application notes and a protocol for the preparation of a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of experiments involving this compound.

Data Presentation

Physicochemical Properties of this compound
PropertyValueSource
Synonyms 4-Keto 13-cis-Retinoic Acid Methyl Ester, Methyl 13-cis-4-oxo RA[1]
Molecular Formula C₂₁H₂₈O₃[]
Molecular Weight 328.45 g/mol []
Appearance Yellow Solid
CAS Number 71748-57-7[1]
Solubility Information

Experimental Protocols

Safety Precautions

Handling this compound:

  • As a retinoid, this compound may be light-sensitive and susceptible to oxidation.[13] Handle in a dimly lit environment and store protected from light.

  • Retinoids can be teratogenic. Women of childbearing age should handle this compound with extreme caution.[14]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Handling Dimethyl Sulfoxide (DMSO):

  • DMSO is a powerful solvent that can readily penetrate the skin, potentially carrying dissolved substances with it.[15] Always wear gloves when handling DMSO and its solutions.

  • Use in a well-ventilated area or a chemical fume hood.

  • DMSO has a relatively high freezing point (18.5 °C or 65.3 °F) and may be solid at room temperature.[15] If frozen, it can be thawed by placing the container in a warm water bath.

Protocol for Preparing a 10 mM Stock Solution

This protocol is adapted from established methods for preparing stock solutions of other retinoids in DMSO.[12][13][16]

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath set to 37 °C (optional)

Procedure:

  • Pre-weighing Preparation: Before opening, gently tap the vial containing the solid this compound to ensure all the powder is at the bottom.

  • Weighing the Compound: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.285 mg of the compound (Molecular Weight = 328.45 g/mol ).

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution, add 1 mL of DMSO for every 3.285 mg of this compound.

    • Cap the vial tightly and vortex thoroughly to dissolve the compound.

    • If the compound does not readily dissolve, the solution can be gently warmed in a 37 °C water bath for 3-5 minutes to aid dissolution.[12] Vortex again after warming.

  • Aliquoting and Storage:

    • Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[13]

    • Store the aliquots at -20 °C for short-term storage (up to one month) or at -80 °C for long-term storage (up to six months).[17]

    • It is recommended to prepare fresh stock solutions regularly, as the stability of retinoids in DMSO can be limited.[13]

Workflow for Preparing Stock Solution

G start Start weigh Weigh Methyl 13-cis-4-Oxoretinoate start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_solubility Fully Dissolved? dissolve->check_solubility warm Warm at 37°C for 3-5 min check_solubility->warm No aliquot Aliquot into Light-Protecting Tubes check_solubility->aliquot Yes warm->dissolve store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a stock solution.

Signaling Pathway

This compound, as an active metabolite of retinoic acid, is believed to exert its biological effects through the canonical retinoic acid signaling pathway.[4][5] This involves binding to and activating retinoic acid receptors (RARs), which are nuclear hormone receptors.

Mechanism of Action:

  • Cellular Uptake: Being a lipophilic molecule, this compound can diffuse across the cell membrane.

  • Nuclear Translocation: Inside the cell, it is transported to the nucleus.

  • Receptor Binding and Dimerization: In the nucleus, it binds to a Retinoic Acid Receptor (RAR). This binding event induces a conformational change in the RAR, leading to its heterodimerization with a Retinoid X Receptor (RXR).

  • DNA Binding: The RAR-RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs), which are located in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the ligand-activated receptor complex to RAREs recruits co-activator proteins and the general transcriptional machinery, leading to the transcription of downstream genes. This results in the synthesis of new proteins that mediate the physiological effects of the retinoid, such as cell differentiation, proliferation, and apoptosis.[7]

Retinoic Acid Signaling Pathway

G cluster_cell Cell cluster_nucleus Nucleus MCO Methyl 13-cis-4- Oxoretinoate RAR RAR MCO->RAR Binds RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds Transcription Gene Transcription RARE->Transcription Activates Protein Protein Synthesis (Cellular Response) Transcription->Protein Leads to

Caption: Retinoic acid signaling pathway.

References

Application Notes and Protocols for Inducing Neurite Outgrowth in SH-SY5Y Cells using Methyl 13-cis-4-Oxoretinoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neuroscience research for studying neuronal differentiation, neurotoxicity, and neurodegenerative diseases.[1][2][3][4] These cells, derived from a bone marrow biopsy of a neuroblastoma patient, have the capacity to differentiate into a more mature neuronal phenotype upon treatment with various agents.[1][2] Retinoids, a class of compounds derived from vitamin A, are potent inducers of neuronal differentiation.[5][6] All-trans retinoic acid (atRA) is the most commonly used retinoid for this purpose, promoting neurite outgrowth and the expression of neuronal markers.[1][7][8]

This document provides detailed application notes and protocols for using Methyl 13-cis-4-Oxoretinoate , a retinoid derivative, to induce neurite outgrowth in SH-SY5Y cells. While direct literature on this compound's effect on SH-SY5Y cells is limited, the protocols and expected outcomes described herein are extrapolated from extensive research on similar retinoids, such as 13-cis-retinoic acid and atRA.[9][10][11] It is proposed that this compound will act through similar signaling pathways to induce a mature neuronal phenotype.

Principle of Action

Retinoids exert their effects on gene transcription by binding to two families of nuclear receptors: the retinoic acid receptors (RARs; α, β, and γ) and the retinoid X receptors (RXRs; α, β, and γ).[5] These receptors form heterodimers (RAR/RXR) and act as ligand-dependent transcription factors that regulate the expression of genes involved in neuronal differentiation and neurite outgrowth.[5] The activation of RARβ has been specifically implicated in mediating neuronal differentiation.[5][6][12] Additionally, retinoids can activate non-canonical signaling pathways, such as the ERK1/2 and mTOR pathways, which also play a role in promoting neurite outgrowth.[5][13] It is hypothesized that this compound will engage these pathways to induce a neuronal phenotype in SH-SY5Y cells.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Retinoid This compound CRABP CRABP Retinoid->CRABP Binds to Nucleus Nucleus CRABP->Nucleus Translocates to RAR RAR CRABP->RAR Delivers Retinoid RXR RXR RARE RARE RXR->RARE Binds to Gene_Transcription Gene Transcription (e.g., RARβ2, Neurotrophin Receptors) RARE->Gene_Transcription Initiates Neurite_Outgrowth Neurite Outgrowth & Neuronal Differentiation Gene_Transcription->Neurite_Outgrowth Leads to

Figure 1: Proposed signaling pathway for this compound.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human neuroblastoma SH-SY5Y cells

  • Reagents:

    • This compound

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Optional: Brain-Derived Neurotrophic Factor (BDNF)

  • Equipment:

    • Cell culture flasks and plates

    • Incubator (37°C, 5% CO₂)

    • Inverted microscope with camera

    • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Protocol 1: Basic Neurite Outgrowth Induction

This protocol outlines the fundamental steps for inducing neurite outgrowth using this compound alone.

  • Cell Seeding:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

    • Seed the cells onto new culture plates at a density of 1 x 10⁴ cells/cm².

  • Differentiation:

    • Allow cells to adhere for 24 hours.

    • Prepare a stock solution of this compound in DMSO. Note: Based on typical concentrations for atRA, a starting concentration range of 1-10 µM is recommended.

    • Replace the growth medium with differentiation medium (DMEM with 1% FBS, 1% Penicillin-Streptomycin) containing the desired concentration of this compound.

    • Incubate the cells for 5-7 days, replacing the differentiation medium every 2-3 days.

  • Analysis of Neurite Outgrowth:

    • After the incubation period, capture images of the cells using an inverted microscope.

    • Quantify neurite outgrowth by measuring the length of the longest neurite per cell and counting the number of neurites per cell. At least 50 cells per condition should be analyzed.

    • The percentage of differentiated cells (cells bearing at least one neurite longer than the cell body diameter) can also be determined.

Protocol 2: Enhanced Neurite Outgrowth with BDNF

For a more robust neuronal phenotype, a two-step differentiation protocol involving both this compound and BDNF is recommended.[8][14][15]

  • Initial Differentiation:

    • Follow steps 1 and 2 of Protocol 1, incubating the cells with this compound for 3-5 days.

  • Maturation with BDNF:

    • After the initial differentiation period, replace the medium with a maturation medium (serum-free DMEM or Neurobasal medium) containing a lower concentration of this compound (e.g., 1 µM) and 50 ng/mL BDNF.

    • Continue to culture the cells for an additional 3-5 days, replacing the maturation medium every 2-3 days.

  • Analysis:

    • Perform the analysis of neurite outgrowth as described in Protocol 1, step 3.

Experimental_Workflow Start Start Seed_Cells Seed SH-SY5Y Cells (1x10⁴ cells/cm²) Start->Seed_Cells Adhesion Allow Adhesion (24h) Seed_Cells->Adhesion Differentiation Add Differentiation Medium (this compound) Adhesion->Differentiation Incubation Incubate (5-7 days) (Change medium every 2-3 days) Differentiation->Incubation Image_Acquisition Image Acquisition Incubation->Image_Acquisition Quantification Quantify Neurite Outgrowth (Length, Number, % Differentiated) Image_Acquisition->Quantification End End Quantification->End

Figure 2: Experimental workflow for neurite outgrowth induction.

Data Presentation

The following tables present hypothetical data based on expected outcomes from the described protocols.

Table 1: Effect of this compound on Neurite Outgrowth (Protocol 1)

Treatment GroupAverage Neurite Length (µm)Average Number of Neurites per CellPercentage of Differentiated Cells (%)
Vehicle Control (DMSO)15.2 ± 2.10.8 ± 0.212 ± 3
1 µM this compound45.8 ± 5.32.1 ± 0.448 ± 6
5 µM this compound68.3 ± 7.93.5 ± 0.675 ± 8
10 µM this compound75.1 ± 8.23.8 ± 0.582 ± 7

Table 2: Enhanced Neurite Outgrowth with BDNF (Protocol 2)

Treatment GroupAverage Neurite Length (µm)Average Number of Neurites per CellPercentage of Differentiated Cells (%)
Vehicle Control (DMSO)18.5 ± 2.51.1 ± 0.315 ± 4
5 µM this compound70.5 ± 8.13.6 ± 0.778 ± 9
5 µM this compound + 50 ng/mL BDNF95.2 ± 10.44.5 ± 0.891 ± 5

Troubleshooting and Considerations

  • Low Differentiation Efficiency: If differentiation is suboptimal, consider optimizing the cell seeding density, the concentration of this compound, and the duration of treatment. The use of BDNF (Protocol 2) is highly recommended for robust differentiation.

  • Cell Viability: High concentrations of retinoids can be cytotoxic. It is advisable to perform a dose-response curve to determine the optimal concentration that induces differentiation without significant cell death.

  • Variability: SH-SY5Y cells are a heterogeneous population. Sub-cloning or using cells at a low passage number may help to reduce variability in the differentiation response.

  • Confirmation of Neuronal Phenotype: Beyond morphological changes, it is recommended to confirm neuronal differentiation by assessing the expression of neuronal markers such as β-III-tubulin, MAP2, or NeuN via immunocytochemistry or western blotting.

Conclusion

This compound is a promising candidate for inducing neurite outgrowth in SH-SY5Y cells. The protocols provided herein offer a solid foundation for researchers to explore its neurogenic potential. By leveraging methodologies established for other retinoids, these application notes provide a comprehensive guide for the successful differentiation of SH-SY5Y cells into a mature neuronal phenotype, thereby facilitating a wide range of studies in the field of neuroscience.

References

In Vivo Dosing Considerations for Methyl 13-cis-4-Oxoretinoate in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 13-cis-4-Oxoretinoate is a retinoid, a class of compounds derived from vitamin A that are known to play crucial roles in various biological processes, including cell growth, differentiation, and apoptosis. As a derivative of 13-cis-retinoic acid (isotretinoin), a widely used pharmaceutical agent, and its metabolite, 4-oxo-13-cis-retinoic acid, this compound is of significant interest for research in oncology, dermatology, and developmental biology. The esterification of the carboxylic acid group may alter the pharmacokinetic profile of the parent compound, potentially offering advantages in terms of stability, delivery, and activity.

These application notes provide a comprehensive overview of the key considerations for in vivo dosing of this compound in animal models. Due to the limited publicly available data specifically for this compound, this document extrapolates from studies on structurally related compounds, including 13-cis-retinoic acid, 4-oxo-13-cis-retinoic acid, and other retinoic acid esters. Researchers should use this information as a guide and conduct pilot studies to determine the optimal dosing strategy for their specific animal model and experimental goals.

Data Presentation: Quantitative Dosing and Pharmacokinetic Parameters

The following tables summarize quantitative data from studies on related retinoids to provide a starting point for designing in vivo experiments with this compound.

Table 1: In Vivo Dosing of Related Retinoids in Efficacy Models

CompoundAnimal ModelApplicationRoute of AdministrationDosageOutcome
13-cis-retinoic acidAthymic Nude MicePheochromocytoma AllograftSubcutaneous InjectionNot specifiedPromoted tumor growth in vivo when used as a single agent.
all-trans-retinoic acidMiceSpermatogenesisIntraperitoneal Injection0.13 - 1 mgInduced proliferation of A spermatogonia.
all-trans-4-oxo-retinoic acidMiceSpermatogenesisIntraperitoneal Injection0.5 mgMore potent than all-trans-retinoic acid in inducing spermatogonia proliferation.[1]
all-trans-retinoic acidMiceExperimental PeriodontitisOral GavageNot specifiedSuppressed alveolar bone resorption.
all-trans-retinoic acidMiceOcular ParametersOral (in sugar pellets)0.8, 1, 2.5 mg/g of pelletCaused myopic shifts in refractive error.

Table 2: Pharmacokinetic Parameters of Related Retinoids in Animal Models

CompoundAnimal ModelDoseRouteTmaxElimination Half-lifeKey Findings
13-cis-4-oxo-retinoic acidCynomolgus Monkey0.25 mg/kgIntravenous-837 minLonger half-life compared to all-trans isomers.[2]
13-cis-retinoic acidCynomolgus Monkey0.25 mg/kgIntravenous-301 +/- 204 min-
all-trans-retinoic acidCynomolgus Monkey0.25 mg/kgIntravenous-38 +/- 3 min-
all-trans-4-oxo-retinoic acidCynomolgus Monkey0.25 mg/kgIntravenous-11 +/- 2 min-
all-trans-retinoic acidMice10 mg/kgOral45 min (serum)25 - 68 min (tissue)Rapid absorption and distribution.

Table 3: Toxicity Data for Related Retinoids

CompoundAnimal ModelDoseRouteObserved Toxicity
13-cis-retinoic acidMouse100 mg/kgOralMarginally teratogenic.[1]
all-trans-retinoic acidMouse10-fold lower than 13-cis-RAOralExtremely teratogenic.[1]
4-oxo-all-trans-retinoic acidMouseNot specifiedOralExtremely teratogenic.[1]
4-oxo-13-cis-retinoic acidMouseNot specifiedOralLow teratogenicity (2% cleft palate).[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Rodents

Materials:

  • This compound powder

  • Vehicle: Corn oil or a mixture of DMSO and corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Vehicle Selection: Based on the desired dose and the solubility of this compound, select an appropriate vehicle. For compounds with poor aqueous solubility, corn oil is a common choice. A co-solvent system, such as a small amount of DMSO to initially dissolve the compound followed by dilution with corn oil, can also be used. A suggested starting point is a 1:9 ratio of DMSO to corn oil.

  • Calculation: Determine the total volume of dosing solution needed based on the number of animals and the dose volume per animal (typically 5-10 mL/kg for mice and rats). Calculate the required mass of this compound based on the desired concentration.

  • Dissolution:

    • Corn Oil Vehicle: Weigh the calculated amount of this compound and add it to a sterile microcentrifuge tube. Add the required volume of corn oil. Vortex vigorously for 2-3 minutes. If the compound does not fully dissolve, gentle warming (to 37°C) or brief sonication can be applied. Ensure the final solution is a homogenous suspension or solution.

    • DMSO/Corn Oil Vehicle: Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube. Add the minimum volume of DMSO required to dissolve the compound completely. Vortex until a clear solution is obtained. Gradually add the corn oil to the DMSO solution while continuously vortexing to form a stable emulsion or solution.

  • Storage and Handling: Prepare the dosing solution fresh on the day of the experiment. Retinoids are sensitive to light and oxidation, so protect the solution from light by using amber tubes or wrapping the tubes in foil. Store at 4°C for short-term use. Before each administration, vortex the solution to ensure homogeneity.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared dosing solution of this compound

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch, ball-tipped for mice)

  • 1 mL syringe

  • Animal scale

Procedure:

  • Animal Preparation: Weigh each mouse to accurately calculate the volume of the dosing solution to be administered.

  • Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body of the mouse can be further secured by holding the tail.

  • Gavage Needle Insertion:

    • Measure the correct insertion depth by placing the gavage needle externally from the corner of the mouse's mouth to the last rib. Mark this depth on the needle.

    • With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the tip of the gavage needle into the diastema (the gap behind the incisors).

    • Advance the needle slowly and smoothly along the roof of the mouth towards the pharynx. The mouse will typically swallow as the needle is advanced.

    • CRITICAL: If any resistance is met, do not force the needle. Withdraw and re-attempt. Resistance may indicate entry into the trachea.

  • Administration: Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly depress the syringe plunger to deliver the dosing solution.

  • Withdrawal: After administration, gently and smoothly withdraw the gavage needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-dosing.

Protocol 3: Intravenous Administration in Cynomolgus Monkeys (Example)

Note: This is a generalized protocol and must be performed by trained personnel in an appropriate facility with ethical approval. Dosing and vehicle for this compound would need to be optimized.

Materials:

  • Sterile, injectable formulation of this compound

  • Sterile saline or other appropriate vehicle

  • Sterile syringes and needles

  • Catheter (if required for repeated dosing)

  • Anesthetic and monitoring equipment

Procedure:

  • Formulation: A sterile formulation suitable for intravenous injection must be prepared. This may involve dissolving this compound in a biocompatible solvent system, such as a mixture of DMA, PEG300, ethanol, and sterile water. The final solution must be filtered through a 0.22 µm sterile filter.

  • Animal Preparation: The monkey should be fasted overnight. Anesthesia may be required depending on the temperament of the animal and institutional guidelines. The injection site (e.g., cephalic or saphenous vein) should be shaved and sterilized.

  • Administration:

    • For a bolus injection, the calculated dose is drawn into a sterile syringe and administered slowly into the vein.

    • For infusion, an indwelling catheter is placed in the vein and connected to an infusion pump.

  • Blood Sampling: Blood samples can be collected at predetermined time points post-dosing from a contralateral vein to determine the pharmacokinetic profile.

  • Post-Procedure Care: The animal should be monitored closely during recovery from anesthesia.

Mandatory Visualizations

Signaling Pathway

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol-RBP Retinol-RBP Retinol Retinol Retinol-RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation 13-cis-4-Oxo-RA 13-cis-4-oxo- Retinoic Acid Retinaldehyde->13-cis-4-Oxo-RA Oxidation (Simplified) CRABP CRABP 13-cis-4-Oxo-RA->CRABP Binding RAR RAR CRABP->RAR Nuclear Translocation Methyl_13_cis_4_Oxo_RA This compound (Prodrug) Methyl_13_cis_4_Oxo_RA->13-cis-4-Oxo-RA Hydrolysis Esterases Esterases Esterases->Methyl_13_cis_4_Oxo_RA RXR RXR RAR->RXR Heterodimerization RARE RARE (DNA) RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation/ Repression

Caption: Simplified Retinoid Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_preclinical In Vivo Study Workflow Animal_Model Select Animal Model (e.g., Mouse, Rat) Dose_Formulation Prepare Dosing Formulation (e.g., in Corn Oil) Animal_Model->Dose_Formulation Administration Administer Compound (e.g., Oral Gavage) Dose_Formulation->Administration Monitoring Monitor for Efficacy and Toxicity Administration->Monitoring Data_Collection Collect Data (e.g., Tumor Size, Biomarkers) Monitoring->Data_Collection Analysis Analyze and Interpret Results Data_Collection->Analysis

Caption: General workflow for in vivo studies.

Concluding Remarks

The successful in vivo application of this compound requires careful consideration of its physicochemical properties, the choice of animal model, and the specific research question. The data and protocols presented here, derived from closely related retinoids, provide a solid foundation for initiating such studies. It is imperative that researchers conduct dose-range-finding and pilot studies to establish the optimal dosing regimen, vehicle, and administration route for this compound in their experimental context. Furthermore, all animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Troubleshooting & Optimization

Preventing degradation of Methyl 13-cis-4-Oxoretinoate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of experiments involving Methyl 13-cis-4-Oxoretinoate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, this compound solid should be stored at -20°C.[1][2] The solid form is stable for at least four years under these conditions.

Q2: How should I prepare stock solutions of this compound?

A2: Stock solutions should be prepared using an appropriate organic solvent. Acetonitrile (B52724) and chloroform (B151607) are suitable solvents, with a solubility of 1-10 mg/mL.[1] For cell culture experiments, dimethyl sulfoxide (B87167) (DMSO) can be used to prepare a concentrated stock, which is then further diluted in the culture medium. However, it is important to note that some retinoids have shown degradation in DMSO over several weeks, so freshly prepared solutions are recommended.[3] When preparing solutions, it is advisable to use solvents purged with an inert gas (e.g., argon or nitrogen) to minimize oxidation.

Q3: How stable is this compound in aqueous solutions?

A3: this compound is sparingly soluble in aqueous buffers and solutions are not stable. It is not recommended to store aqueous solutions for more than one day.[4] For experiments requiring an aqueous environment, it is best to dilute a concentrated stock in an organic solvent into the aqueous buffer immediately before use.

Q4: What are the main factors that cause the degradation of this compound in solution?

A4: Like other retinoids, this compound is susceptible to degradation from exposure to light, heat, and oxygen.[5] Acidic conditions can also promote degradation, as it is a degradation product of 13-cis retinoic acid under such conditions.[1]

Q5: Are there any known biological activities of this compound?

A5: While specific studies on this compound are limited, its unmethylated form, 4-oxo-13-cis-retinoic acid, is known to be a biologically active metabolite of isotretinoin.[4] 4-oxo-retinoids have been shown to bind to and activate Retinoic Acid Receptors (RARs), thereby regulating gene transcription.[6][7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of this compound in solution.Prepare fresh solutions for each experiment. Store stock solutions at -80°C in amber vials under an inert gas. Minimize exposure to light and room temperature during handling.
Precipitation of the compound in aqueous media. Low aqueous solubility.Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring the solvent concentration is compatible with your experimental system. Prepare the final dilution immediately before use.
Discoloration of the solution (e.g., yellowing). Oxidation or photodegradation.Handle the compound and its solutions under yellow or red light. Use deoxygenated solvents and store solutions under an inert gas. Consider adding an antioxidant like Butylated Hydroxytoluene (BHT).
Variability between different batches of the compound. Differences in purity or handling.Purchase from a reputable supplier providing a certificate of analysis. Handle all batches consistently, following recommended storage and handling procedures.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityReference
This compoundAcetonitrile1-10 mg/mL[1]
Chloroform1-10 mg/mL[1]
4-oxo-IsotretinoinEthanol~15 mg/mL[4]
DMSO~30 mg/mL[4]
Dimethyl formamide (B127407) (DMF)~30 mg/mL[4]

Table 2: General Stability of Retinoids in Different Solvents (Stored at -80°C)

RetinoidSolventStabilityObservationReference
all-trans-Retinoic AcidEthanolStable[3]
MethanolStable[3]
DMSODegradesEmergence of degradation products over 3 weeks.[3]

Table 3: Recommended Concentrations of BHT as a Stabilizer for Retinoids

ApplicationBHT ConcentrationReference
In Methanol Solution (for retinol)0.5 mg/mL[9]
Cosmetic Leave-on Products0.1%[10]
Cosmetic Rinse-off Products0.5%[10]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in Solution

This protocol outlines a general method to evaluate the stability of this compound in a specific solvent under various conditions.

1. Materials:

  • This compound (solid)
  • High-purity solvent of choice (e.g., ethanol, acetonitrile, DMSO)
  • Amber HPLC vials with septa
  • Inert gas (e.g., argon or nitrogen)
  • Calibrated HPLC or UPLC system with a UV detector
  • Appropriate HPLC column (e.g., C18 reversed-phase)
  • Mobile phase (e.g., acetonitrile/water gradient with 0.1% formic acid)
  • Temperature-controlled incubator and photostability chamber

2. Preparation of Stock Solution: a. Accurately weigh a known amount of this compound. b. Dissolve in the chosen solvent to a final concentration of 1 mg/mL. To minimize oxidation, use a solvent that has been sparged with inert gas. c. Perform this step under yellow or red light to prevent photodegradation.

3. Sample Preparation for Stability Study: a. Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 10 µg/mL). b. Aliquot the working solution into amber HPLC vials and seal securely. c. Prepare multiple vials for each storage condition and time point.

4. Storage Conditions (Stress Testing): a. Temperature: Store vials at different temperatures (e.g., 4°C, 25°C, and 40°C). b. Light Exposure: Place vials in a photostability chamber with controlled light exposure (e.g., UVA and visible light). Wrap control vials in aluminum foil. c. Oxygen Exposure: For some vials, do not use inert gas to assess the impact of atmospheric oxygen.

5. Sample Analysis: a. At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve one vial from each storage condition. b. Immediately analyze the sample by HPLC. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) and UV detection at the λmax of this compound. c. Quantify the peak area of the parent compound and any new peaks that appear, which may be degradation products.

6. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). b. Plot the percentage remaining versus time for each condition to determine the degradation kinetics.

Visualizations

experimental_workflow cluster_stress Stress Conditions prep Prepare Stock Solution (1 mg/mL in organic solvent) - Use inert gas - Protect from light dilute Dilute to Working Concentration (e.g., 10 µg/mL) prep->dilute aliquot Aliquot into Amber Vials dilute->aliquot temp Temperature (4°C, 25°C, 40°C) aliquot->temp light Light Exposure (Photostability Chamber) aliquot->light oxygen Oxygen Exposure (With/Without Inert Gas) aliquot->oxygen analysis HPLC Analysis at Time Points (0, 24, 48, 72h, 1 week) temp->analysis light->analysis oxygen->analysis data Data Analysis - Quantify parent compound - Identify degradation products - Determine degradation kinetics analysis->data

Caption: Workflow for assessing the stability of this compound.

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M4OR This compound (or its active form) RXR_RAR RXR-RAR Heterodimer M4OR->RXR_RAR Binds to RAR RXR_RAR_bound RXR-RAR Heterodimer RXR_RAR->RXR_RAR_bound Translocates to Nucleus RARE Retinoic Acid Response Element (RARE) RXR_RAR_bound->RARE Binds TargetGenes Target Gene Transcription (e.g., RARβ2, Hoxb8, shh) RARE->TargetGenes Activates Proteins Protein Synthesis TargetGenes->Proteins CellularResponse Cellular Response (e.g., Differentiation, Growth Inhibition) Proteins->CellularResponse

Caption: Putative signaling pathway of this compound via RAR activation.

References

Technical Support Center: Optimizing Methyl 13-cis-4-Oxoretinoate for Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Methyl 13-cis-4-Oxoretinoate in cell proliferation assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological role?

This compound is a metabolite of 13-cis-retinoic acid (isotretinoin).[1][2][3][4] Like other retinoids, it is involved in fundamental cellular processes including proliferation, differentiation, and apoptosis.[5] In certain cancer cell lines, such as neuroblastoma, it has demonstrated comparable efficacy to its parent compound in inhibiting cell proliferation and promoting differentiation.[3]

Q2: What is the mechanism of action of this compound?

The precise mechanism of action is a subject of ongoing research. However, based on studies of its parent compound, 13-cis-retinoic acid, it is suggested that it can induce cell cycle arrest.[5][6] It may also influence signaling pathways such as the TGF-beta pathway and regulate the expression of genes associated with the cell cycle and epithelial-mesenchymal transition.[5][7]

Q3: In what solvents can I dissolve this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 50 mg/mL (152.23 mM).[] It is sparingly soluble in acetonitrile (B52724) and chloroform (B151607) at concentrations between 1-10 mg/mL.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium.

Q4: What is a typical starting concentration for a cell proliferation assay?

A typical starting point for determining the optimal concentration of a retinoid like this compound is to perform a dose-response experiment. Based on studies with the parent compound, 13-cis-retinoic acid, a broad range of concentrations from 0.1 µM to 100 µM can be tested initially. One study on a human follicular carcinoma cell line observed a dose-dependent inhibition of proliferation with 13-cis-retinoic acid at concentrations up to 10 µM.[9] The optimal concentration will be cell-type specific and should be determined empirically.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No effect on cell proliferation observed. Concentration too low: The concentration of this compound may be insufficient to elicit a response in the specific cell line being used.Perform a dose-response experiment with a wider and higher range of concentrations (e.g., up to 100 µM).
Cell line insensitivity: The cell line may not be responsive to this particular retinoid.Test the compound on a known sensitive cell line as a positive control. Consider using a different compound if the cell line is confirmed to be insensitive.
Incorrect compound handling: The compound may have degraded due to improper storage or handling.Store the compound at -20°C and protect it from light.[1] Prepare fresh dilutions from a stock solution for each experiment.
High cell death observed at all concentrations. Concentration too high: The concentrations used may be cytotoxic to the cells.Test a lower range of concentrations (e.g., 0.01 µM to 10 µM).
Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium.Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same amount of DMSO without the compound) in your experimental setup.
High variability between replicate wells. Uneven cell seeding: Inconsistent number of cells seeded per well.Ensure proper cell counting and mixing of the cell suspension before seeding. Visually inspect plates after seeding to confirm even distribution.
Edge effects: Wells on the periphery of the plate are prone to evaporation, leading to changes in media concentration.Avoid using the outer wells of the microplate for experiments. Fill them with sterile PBS or media to maintain humidity.
Incomplete dissolution of formazan (B1609692) crystals (in MTT assays). Ensure complete solubilization of the formazan product by thoroughly mixing and incubating for a sufficient period.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density for Cell Proliferation Assays

Optimizing the number of cells seeded per well is crucial for obtaining reliable and reproducible results.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well microplate

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Cell proliferation reagent (e.g., MTT, MTS)

Procedure:

  • Culture cells to approximately 80-90% confluency.

  • Harvest the cells using standard trypsinization methods and resuspend them in a complete medium.

  • Perform a cell count using a hemocytometer and trypan blue to determine cell viability.

  • Prepare a serial dilution of the cell suspension to achieve a range of cell densities (e.g., 1,000 to 20,000 cells per well in a 100 µL volume).

  • Seed the different cell densities in a 96-well plate, with at least three to six replicate wells for each density.

  • Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell proliferation assay (e.g., MTT or MTS assay) according to the manufacturer's instructions.

  • Analyze the results to identify the cell density that results in a linear absorbance reading over the incubation period, ensuring cells do not become over-confluent.

Protocol 2: Dose-Response Assay for this compound

This protocol outlines the steps to determine the effective concentration range of this compound on your cell line of interest.

Materials:

  • This compound

  • Sterile DMSO

  • Cell line of interest at the predetermined optimal seeding density

  • Complete cell culture medium

  • 96-well microplate

  • Cell proliferation reagent (e.g., MTT, MTS)

Procedure:

  • Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C, protected from light.

  • Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • On the following day, prepare serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM). Remember to keep the final DMSO concentration consistent and low across all wells (≤ 0.1%).

  • Include the following controls:

    • Untreated control: Cells in medium only.

    • Vehicle control: Cells in medium containing the same final concentration of DMSO as the treated wells.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Perform a cell proliferation assay (e.g., MTT or MTS) following the manufacturer's protocol.[10]

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell proliferation).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_result Result stock Prepare Stock Solution (10 mM in DMSO) dilute Prepare Serial Dilutions stock->dilute cells Seed Cells in 96-well Plate treat Treat Cells cells->treat dilute->treat incubate Incubate (24-72h) treat->incubate assay Add Proliferation Reagent incubate->assay read Read Absorbance assay->read plot Plot Dose-Response Curve & Determine IC50 read->plot

Caption: Workflow for a dose-response cell proliferation assay.

signaling_pathway cluster_cell Cell cluster_cycle Cell Cycle Regulation cluster_emt Epithelial-Mesenchymal Transition Retinoid This compound RAR_RXR RAR/RXR Receptors Retinoid->RAR_RXR Binds to TGFb TGF-beta Pathway RAR_RXR->TGFb Influences G2M G2/M Phase Arrest RAR_RXR->G2M Induces EMT_genes Modulation of EMT Genes RAR_RXR->EMT_genes Regulates Proliferation Decreased Proliferation TGFb->Proliferation G2M->Proliferation EMT_genes->Proliferation

References

How to assess the stability of Methyl 13-cis-4-Oxoretinoate in cell culture medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to assess the stability of Methyl 13-cis-4-Oxoretinoate in cell culture medium.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to assess the stability of this compound in cell culture medium?

Q2: What primary factors can influence the stability of retinoids like this compound in cell culture?

A: Several factors can affect the stability of retinoids in an aqueous environment like cell culture medium:

  • Light: Retinoids are notoriously sensitive to light and can undergo isomerization or degradation upon exposure.[5][6]

  • Temperature: Elevated temperatures, such as the standard 37°C for cell culture, can accelerate degradation.[5][7]

  • pH: The pH of the medium can impact the chemical stability of the compound. This compound is known to be formed from its parent compound under acidic conditions.[1][8]

  • Media Components: Components within the culture medium, such as amino acids or vitamins, may react with the compound.[8]

  • Serum: The presence or absence of serum can significantly affect stability. Serum proteins, like albumin, can bind to and stabilize retinoids.[4][5][6] Stability is often greatly reduced in serum-free media.[5][6]

  • Oxygen: Exposure to air can lead to oxidative damage.[5][7]

Q3: What are the recommended analytical methods for measuring this compound concentration?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and economical method for analyzing retinoids, as they have a characteristic UV absorbance.[9][10] For higher sensitivity and specificity, especially when distinguishing between the parent compound and its metabolites or degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is recommended.

Q4: How should I prepare and store stock solutions of this compound?

A: Stock solutions are typically prepared in an anhydrous organic solvent like DMSO at a high concentration (e.g., 10 mM).[11] To minimize degradation, prepare small aliquots in amber or foil-wrapped vials to protect from light and store them tightly sealed at -20°C or below.[8][11] It is advisable to use aliquots within a month and avoid repeated freeze-thaw cycles.[8]

Q5: What should I do if this compound is found to be unstable in my cell culture medium?

A: If the compound shows significant degradation, consider the following options:

  • Add a stabilizing agent: For serum-free conditions, adding bovine serum albumin (BSA) can enhance stability.[5][6]

  • Replenish the medium: For longer experiments, replace the medium with freshly prepared compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.[5]

  • Protect from light: Conduct all experimental manipulations under yellow or dim red light and ensure the incubator is dark.[5][9]

  • Modify the experimental design: If instability is rapid, consider shorter exposure times.

Troubleshooting Guide

This guide addresses common issues encountered during stability assessment experiments.

Problem Possible Cause(s) Suggested Solution(s)
Rapid degradation of the compound in the medium The compound is inherently unstable in aqueous solutions at 37°C.[8]Perform a stability check in a simpler buffer system (e.g., PBS) to assess inherent aqueous stability.[8][11]
Components in the media (e.g., amino acids, vitamins) are reacting with the compound.[8]Analyze stability in different types of cell culture media to identify any specific reactive components.[8]
The pH of the media is affecting stability.[8]Ensure the pH of the media is stable throughout the experiment.[8]
The compound is sensitive to light.[5]Protect all solutions and plates from light by using amber vials and wrapping plates in foil.
High variability in stability measurements between replicates Inconsistent sample handling and processing.Ensure precise and consistent timing for sample collection and processing. Standardize all pipetting and dilution steps.
Issues with the analytical method (e.g., HPLC-MS).[8]Validate the analytical method for linearity, precision, and accuracy.[8]
Incomplete solubilization of the compound in the stock solution or media.[8]Confirm the complete dissolution of the compound in the stock solvent before preparing working solutions. Vortex thoroughly.
Low recovery of the compound at the initial time point (T=0) The compound is binding to the plasticware (e.g., plates, tips).Use low-protein-binding plates and pipette tips. Include a control without cells to assess non-specific binding.[8]
Poor solubility in the final culture medium.Check the solubility of the compound at the final concentration in the medium. The final DMSO concentration should typically be less than 0.1%.[11]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to achieve a final concentration of 10 mM.

  • Aliquoting: Dispense the stock solution into small-volume, amber, tightly sealed vials.

  • Storage: Store the aliquots at -20°C or -80°C for long-term use.[8]

  • Working Solution: On the day of the experiment, thaw a stock aliquot. Dilute the stock solution in pre-warmed (37°C) cell culture medium to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).[11]

Protocol 2: Stability Assessment in Acellular Culture Medium

This protocol assesses the chemical stability of the compound in the medium itself, without the influence of cellular metabolism.

  • Preparation: Prepare two types of complete cell culture medium: one with serum (e.g., 10% FBS) and one without serum. Pre-warm both to 37°C.[8]

  • Plating: Add 1 mL of the pre-warmed medium (with and without serum) to triplicate wells of a 24-well plate.

  • Spiking: Spike each well with this compound from a concentrated stock to achieve the final desired concentration. Mix gently.

  • Incubation: Place the plate in a humidified incubator at 37°C with 5% CO₂.[8][11] Protect the plate from light.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect a 100 µL aliquot from each well.[8] The 0-hour sample should be collected immediately after spiking.

  • Sample Quenching & Storage: Immediately stop potential degradation in the collected samples by adding a quenching solution (e.g., 2 volumes of ice-cold acetonitrile).[11] Store the quenched samples at -80°C until analysis.

Data Presentation

Summarize the results in a table to clearly present the stability profile under different conditions.

Table 1: Stability of this compound in Cell Culture Medium at 37°C

Time (Hours)% Remaining (Medium + 10% FBS)Standard Deviation% Remaining (Serum-Free Medium)Standard Deviation
01000.01000.0
2
4
8
24
48

Percentage remaining is calculated relative to the concentration at Time = 0.

Visualizations

Stability_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solution in Culture Medium prep_stock->prep_working prep_plates Aliquot Medium into Multi-well Plates prep_working->prep_plates spike Spike Compound into Medium (T=0) prep_plates->spike incubate Incubate at 37°C, 5% CO2 (Protect from Light) spike->incubate sample Collect Aliquots at Time Points (0, 2, 8, 24h...) incubate->sample quench Quench Samples & Store at -80°C sample->quench analyze Analyze Samples (HPLC or LC-MS/MS) quench->analyze calculate Calculate % Remaining vs. Time=0 analyze->calculate report Report Data in Table calculate->report

Caption: Workflow for assessing compound stability in cell culture medium.

Troubleshooting_Workflow start High Degradation or Variability? check_t0 Low Recovery at T=0? start->check_t0 check_variability High Variability between Replicates? check_t0->check_variability No sol_binding Use Low-Binding Plates Check Solubility check_t0->sol_binding Yes check_degradation Rapid Degradation (>20% loss in 24h)? check_variability->check_degradation No sol_handling Standardize Handling Validate Analytical Method check_variability->sol_handling Yes sol_conditions Test in PBS Add Serum/BSA Protect from Light check_degradation->sol_conditions Yes

Caption: Troubleshooting guide for common stability assessment issues.

Retinoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (or derivative) CRABP CRABP RA->CRABP Binds RAR RAR CRABP->RAR Translocates to Nucleus RXR RXR RAR->RXR Heterodimerizes RARE RARE (DNA Response Element) RXR->RARE Binds to Transcription Gene Transcription RARE->Transcription Regulates

Caption: Simplified overview of the canonical retinoid signaling pathway.

References

Common pitfalls to avoid when working with Methyl 13-cis-4-Oxoretinoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Methyl 13-cis-4-Oxoretinoate.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a derivative and metabolite of retinoic acid.[1] It is specifically the methyl ester of 4-oxo-13-cis-retinoic acid.[2] 4-oxo-13-cis-retinoic acid has been identified as a major metabolite of 13-cis-retinoic acid (isotretinoin) in human blood. While initially considered an inactive catabolite, studies have shown that 4-oxo-retinoic acid is a biologically active metabolite that can modulate gene expression and cellular processes.[3][4]

2. What are the main chemical and physical properties of this compound?

The key properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₁H₂₈O₃
Molecular Weight 328.45 g/mol
Appearance Yellow Solid
CAS Number 71748-57-7
Purity Typically ≥85%
Melting Point 68-71°C

3. How should I store and handle this compound?

  • Storage: For long-term stability (≥ 4 years), store the solid compound at -20°C.[5]

  • Handling: Handle in a well-ventilated area, preferably under a fume hood.[3] Avoid inhalation of the substance or its aerosols.[3] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3] Wash hands thoroughly after handling.[3]

  • Light and Air Sensitivity: Retinoids are sensitive to light and air, which can cause isomerization and degradation.[6] All work with this compound and its solutions should be performed under subdued light.

4. What are the known biological activities of 4-oxo-retinoids?

Contrary to earlier beliefs that they were inactive byproducts, 4-oxo-retinoids have been shown to be functionally active. They can bind to and activate retinoic acid receptors (RARs), particularly RARβ, and regulate gene transcription involved in cellular growth, differentiation, and inflammation.[3][4][7]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays

Question: My cell-based assay with this compound is giving inconsistent results or no effect. What could be the cause?

Possible Causes and Solutions:

CauseTroubleshooting Steps
Compound Degradation Retinoids are sensitive to light, heat, and oxidation. Prepare fresh solutions for each experiment. Store stock solutions in small, single-use aliquots at -80°C and protect from light.
Low Bioavailability in Culture Retinoids can adsorb to plasticware.[8] Ensure the presence of protein (e.g., from fetal bovine serum) in the culture medium to improve solubility and stability.[8]
Incorrect Solvent or Concentration Verify the solubility of this compound in your chosen solvent. Use a concentration of the vehicle (e.g., DMSO) that is non-toxic to your cells (typically <0.1%).
Cell Line Sensitivity Different cell lines may have varying sensitivity to retinoids due to differences in receptor expression and metabolic enzyme activity. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Isomerization Exposure to light can cause isomerization from the cis to the trans form, which may have different biological activities. Handle all solutions under yellow or red light.
Issue 2: Problems with HPLC Analysis

Question: I am having issues with the HPLC analysis of this compound, such as peak tailing, shifting retention times, or poor resolution.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Poor Peak Shape (Tailing/Fronting) Ensure the sample is fully dissolved in the mobile phase. If using a different solvent, ensure it is compatible with the mobile phase. Column overload can also cause peak shape issues; try injecting a smaller sample volume.
Variable Retention Times Check for leaks in the HPLC system. Ensure the mobile phase composition is consistent and properly degassed. Temperature fluctuations can also affect retention times; use a column oven for better control.
Poor Resolution Optimize the mobile phase composition. For retinoid isomers, normal-phase HPLC often provides better resolution than reverse-phase. Adjusting the gradient or flow rate may also improve separation.
Sample Degradation Protect samples from light during preparation and analysis. Use an autosampler with temperature control if available.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM):

    • Weigh out a precise amount of this compound in a light-protected tube.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Gently vortex until fully dissolved.

    • Aliquot into single-use, light-protected microcentrifuge tubes.

    • Store at -80°C.

  • Working Solution (e.g., 1 µM in Cell Culture Medium):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Under sterile and subdued light conditions, dilute the stock solution into pre-warmed cell culture medium to the desired final concentration. For example, add 1 µL of 10 mM stock to 10 mL of medium for a final concentration of 1 µM.

    • Mix gently by inverting the tube. Do not vortex vigorously.

    • Use the working solution immediately.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to Working Concentration in Media prep_stock->prep_working treat_cells Treat Cells with Compound prep_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance mtt_assay->read_plate analyze_data Calculate Cell Viability read_plate->analyze_data report Generate Report analyze_data->report signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M13c4O This compound H13c4O 13-cis-4-Oxoretinoic Acid M13c4O->H13c4O Esterase RAR RAR H13c4O->RAR RARE RARE RAR->RARE binds RXR RXR RXR->RARE binds Gene Target Gene Transcription RARE->Gene Biological_Effect Cell Differentiation, Growth Arrest, etc. Gene->Biological_Effect leads to

References

Light sensitivity and handling precautions for Methyl 13-cis-4-Oxoretinoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Methyl 13-cis-4-Oxoretinoate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the compound's light sensitivity and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a metabolite of 13-cis-retinoic acid (isotretinoin).[1] It is often used in research as a reference standard or for investigating the metabolism and activity of retinoids. As a derivative of retinoic acid, it is studied for its potential role in various biological processes.[][3][4][5]

Q2: Is this compound sensitive to light?

Q3: How should I store this compound?

To ensure its stability, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C for long-term stability.[1] One supplier suggests a stability of at least four years under these conditions.

  • Light: Store in a dark, light-proof container.[6][12] Amber or opaque vials are recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q4: What are the recommended solvents for dissolving this compound?

According to supplier information, this compound is soluble in DMSO.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause Solution
Inconsistent or unexpected experimental results. Degradation of the compound due to improper handling or storage.- Always handle the compound in a dark or low-light environment. Use red light if possible. - Prepare solutions fresh for each experiment. - Store stock solutions in small, single-use aliquots at -20°C or -80°C in light-proof containers. - Avoid repeated freeze-thaw cycles.
Low or no biological activity observed. - Compound has degraded. - Incorrect solvent used. - Insufficient concentration.- Verify the integrity of your stock solution. If in doubt, use a fresh vial. - Ensure the solvent used is appropriate for your experimental system and that the compound is fully dissolved. - Perform a dose-response experiment to determine the optimal concentration.
Precipitation of the compound in aqueous media. Low aqueous solubility of retinoids.- Use a carrier solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent is compatible with your cell culture or assay system. - Consider using a protein carrier, such as bovine serum albumin (BSA), to improve solubility and stability in culture media.[13]

Experimental Protocols & Methodologies

General Handling Protocol for Light-Sensitive Retinoids

This protocol outlines the essential steps for handling this compound to minimize degradation.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start dark_env Work in a dark room or under red light start->dark_env gather Gather all necessary materials dark_env->gather weigh Weigh the required amount of compound gather->weigh add_solvent Add appropriate solvent (e.g., DMSO) weigh->add_solvent vortex Vortex until fully dissolved add_solvent->vortex aliquot Aliquot into single-use, light-proof tubes vortex->aliquot store Store aliquots at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for handling this compound.

Signaling Pathway

This compound, as a retinoid, is presumed to exert its biological effects through the retinoic acid signaling pathway. This pathway involves the binding of retinoids to nuclear receptors, which then regulate gene expression.

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MCO This compound CRABP Cellular Retinoic Acid Binding Protein (CRABP) MCO->CRABP Binds RAR Retinoic Acid Receptor (RAR) CRABP->RAR Translocates to Nucleus and Binds RXR Retinoid X Receptor (RXR) RAR->RXR Forms Heterodimer RARE Retinoic Acid Response Element (RARE) in DNA RXR->RARE Binds Gene Target Gene Transcription RARE->Gene Regulates

Caption: General Retinoic Acid Signaling Pathway.

References

Technical Support Center: Addressing Cytotoxicity of Methyl 13-cis-4-Oxoretinoate at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the cytotoxic effects of Methyl 13-cis-4-Oxoretinoate observed at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures at high concentrations of this compound. Is this expected?

A1: Yes, high concentrations of retinoids, including metabolites of 13-cis-retinoic acid, are known to induce cytotoxicity and apoptosis in various cell lines.[1][2] This is often a mechanism contributing to their therapeutic effects in cancer, for example, but can be an unwanted effect in other applications. The observed cytotoxicity is dose-dependent.

Q2: What is the underlying mechanism of cytotoxicity for this compound?

A2: The precise mechanism for this compound is not fully elucidated in publicly available literature. However, based on studies of its parent compound, 13-cis-retinoic acid, and its major metabolite, 4-oxo-13-cis-retinoic acid, the cytotoxicity is likely mediated through the induction of apoptosis. This can occur through both Retinoic Acid Receptor (RAR)-dependent and independent pathways. Key events may include the upregulation of pro-apoptotic proteins like p53 and Bax, downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases, particularly caspase-3.[1][2] Some evidence also suggests that 13-cis-retinoic acid can induce apoptosis independently of RARs.[3]

Q3: How can we reduce the cytotoxicity of this compound in our experiments without compromising its desired biological activity?

A3: Several strategies can be employed:

  • Optimize Concentration: The most straightforward approach is to perform a dose-response study to identify the optimal concentration that elicits the desired biological effect with minimal cytotoxicity.

  • Formulation Strategies: For in vivo or topical applications, encapsulation in liposomes or nanoparticles can provide a controlled release and reduce irritation and systemic toxicity.[4] While less common for standard in vitro assays, similar principles of controlled delivery could be explored.

  • Co-treatment with Anti-apoptotic Agents: Depending on the experimental goals, co-treatment with specific inhibitors of apoptosis could be considered, although this will interfere with the natural cellular response.

  • Addition of Phosphatidylcholine: Studies have shown that the addition of phosphatidylcholine can block the cytotoxic effects of retinoids at high concentrations while still allowing for their proliferative effects at optimal concentrations.[5]

Q4: Does the type of cell culture medium or serum concentration affect the cytotoxicity of this compound?

A4: Yes, the composition of the cell culture medium, particularly the serum concentration, can significantly influence the observed cytotoxicity of retinoids. Higher serum concentrations may reduce the effective concentration of the compound available to the cells, thereby decreasing cytotoxicity. It is crucial to maintain consistent medium and serum conditions across all experiments to ensure reproducibility.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound at high concentrations.

Problem Possible Cause Suggested Solution
Unexpectedly high cytotoxicity at all tested concentrations. 1. Error in compound concentration calculation or dilution. 2. Compound precipitation in the culture medium. 3. High sensitivity of the cell line. 4. Contamination of cell culture.1. Double-check all calculations and prepare fresh dilutions from a new stock solution. 2. Visually inspect the medium for any precipitate after adding the compound. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). 3. Perform a wider range of dilutions to find a non-toxic concentration. 4. Check for signs of bacterial or fungal contamination. Perform a mycoplasma test.
Inconsistent cytotoxicity results between experiments. 1. Variation in cell passage number or health. 2. Inconsistent incubation times. 3. Fluctuation in incubator conditions (temperature, CO2). 4. Degradation of the compound stock solution.1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Standardize the incubation time for all experiments. 3. Regularly calibrate and monitor incubator conditions. 4. Aliquot the stock solution and store it protected from light at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). 1. Different assays measure different cellular events. MTT measures metabolic activity, which can be affected without immediate cell death. LDH measures membrane integrity, a later event in apoptosis. 2. The compound may interfere with the assay chemistry.1. Understand the principle of each assay. Use a combination of assays that measure different aspects of cell death (e.g., metabolic activity, membrane integrity, and apoptosis) to get a complete picture. 2. Run a cell-free control to check for any direct interaction between the compound and the assay reagents.

Data Presentation

The following tables summarize the anti-proliferative effects of 13-cis-retinoic acid (13-cis-RA) and its metabolite, 4-oxo-13-cis-retinoic acid (4-oxo-13-cis-RA), on various cancer cell lines. Given that this compound is the methyl ester of 4-oxo-13-cis-retinoic acid, their biological activities are expected to be comparable.

Table 1: Anti-proliferative Effects of 13-cis-RA and 4-oxo-13-cis-RA on Neuroblastoma Cell Lines [1]

Cell LineCompoundGrowth Inhibition at 10 µM (%)
SMS-KANR13-cis-RA>90
4-oxo-13-cis-RA>90
CHLA-2013-cis-RA>90
4-oxo-13-cis-RA>90
SMS-LHN13-cis-RA>90
4-oxo-13-cis-RA>90

Table 2: IC50 Values of 13-cis-Retinoic Acid in Cholangiocarcinoma Cell Lines after 48 hours [6]

Cell LineIC50 (µM)
KKU-1009.33 ± 7.53
KKU-213B6.66 ± 5.11

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[7][8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO, final concentration <0.1%). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

This protocol is based on standard LDH assay kits.[10]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Caspase-3 Activity Assay

This protocol is based on colorimetric or fluorometric caspase-3 assay kits.

  • Cell Lysis: After treating cells with this compound, lyse the cells using the provided lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Signal Measurement: Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/440 nm (for AMC).

  • Data Analysis: Express the caspase-3 activity as the fold increase compared to the vehicle-treated control.

Visualizations

G cluster_0 Troubleshooting Workflow for High Cytotoxicity Start High Cytotoxicity Observed Check_Concentration Verify Compound Concentration and Dilutions Start->Check_Concentration Check_Solubility Inspect for Compound Precipitation Check_Concentration->Check_Solubility Check_Cells Assess Cell Health and Passage Number Check_Solubility->Check_Cells Check_Contamination Check for Microbial Contamination Check_Cells->Check_Contamination Run_Controls Run Vehicle and Positive Controls Check_Contamination->Run_Controls Re_Experiment Results Still Show High Cytotoxicity? Run_Controls->Re_Experiment Optimize_Concentration Perform Dose-Response Curve to Find Optimal Concentration Re_Experiment->Optimize_Concentration Yes End Problem Resolved Re_Experiment->End No Consider_Mechanism Investigate Mechanism (e.g., Apoptosis Assays) Optimize_Concentration->Consider_Mechanism Mitigation_Strategies Implement Mitigation Strategies (e.g., Formulation, Co-treatment) Consider_Mechanism->Mitigation_Strategies Mitigation_Strategies->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G cluster_pathway Putative Apoptotic Signaling Pathway of 13-cis-Retinoic Acid Metabolites cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Retinoid This compound (at high concentration) p53 p53 upregulation Retinoid->p53 Bcl2 Bcl-2 downregulation Retinoid->Bcl2 NFkB_Inhibition Inhibition of NF-κB translocation Retinoid->NFkB_Inhibition Bax Bax upregulation p53->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative apoptotic signaling pathway.

G cluster_workflow General Experimental Workflow for Cytotoxicity Assessment Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Compound (Serial Dilutions) Incubate_24h->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Assay Select Assay Incubate_Treatment->Assay MTT MTT Assay Assay->MTT LDH LDH Assay Assay->LDH Caspase Caspase Assay Assay->Caspase Measure Measure Signal (Absorbance/ Fluorescence) MTT->Measure LDH->Measure Caspase->Measure Analyze Data Analysis Measure->Analyze End End Analyze->End

Caption: General experimental workflow.

References

Optimizing HPLC parameters for separating Methyl 13-cis-4-Oxoretinoate from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Methyl 13-cis-4-Oxoretinoate from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers using HPLC?

A1: The main challenges stem from the structural similarity of the isomers, which often results in co-elution. Retinoids are also susceptible to isomerization and degradation when exposed to light, heat, and acidic conditions, which can affect reproducibility and accuracy.[1][2]

Q2: What type of HPLC column is best suited for this separation?

A2: Both normal-phase and reversed-phase columns can be used for retinoid isomer separation. A normal-phase silica (B1680970) gel column is often effective for separating geometric isomers.[1][3] For reversed-phase methods, a C18 column is a common choice.[3][4] The optimal choice depends on the specific isomers being separated and the desired selectivity.

Q3: What are typical mobile phase compositions for separating retinoid isomers?

A3: For normal-phase HPLC, a common mobile phase consists of a mixture of hexane, 2-propanol, and glacial acetic acid (e.g., 1000:4.3:0.675 v/v/v).[1] For reversed-phase HPLC, a gradient of acetonitrile (B52724) and water with a formic acid modifier is often employed.[3] The exact ratio and gradient program will need to be optimized for your specific separation.

Q4: What detection wavelength should be used for this compound and its isomers?

A4: Retinoids have strong UV absorbance. A detection wavelength of around 350-365 nm is typically used for the quantification of 13-cis-retinoic acid and its metabolites.[1][5]

Experimental Protocols

Normal-Phase HPLC for Retinoid Isomer Separation

This protocol is adapted from established methods for separating retinoic acid isomers and can be a starting point for optimizing the separation of this compound.[1]

Table 1: Normal-Phase HPLC Parameters

ParameterValue
Column Inertsil SILICA 100-5 (250 x 4.6 mm I.D., 5 µm)
Mobile Phase Hexane:Isopropanol:Glacial Acetic Acid (1000:4.3:0.675 v/v/v)
Flow Rate 1 mL/min
Detection UV at 350 nm
Mode Isocratic
Reversed-Phase HPLC for Retinoid Isomer Separation

This protocol provides an alternative approach using a C18 column, which may offer different selectivity for your isomers of interest.[3]

Table 2: Reversed-Phase HPLC Parameters

ParameterValue
Column Zorbax SB-C18 (4.6 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 11% A / 89% B, then a linear gradient to 100% B
Flow Rate 1 mL/min
Detection UV at 325 nm

Troubleshooting Guide

Experimental Workflow for Method Optimization

HPLC Method Optimization Workflow cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization cluster_val Validation prep_standards Prepare Isomer Standards select_column Select Column (NP or RP) prep_standards->select_column prep_sample Prepare Sample Matrix prep_sample->select_column initial_conditions Initial Isocratic/Gradient Run select_column->initial_conditions eval_separation Evaluate Resolution initial_conditions->eval_separation adjust_mobile_phase Adjust Mobile Phase Strength/Composition eval_separation->adjust_mobile_phase Resolution < 1.5 check_robustness Check Robustness eval_separation->check_robustness Resolution ≥ 1.5 optimize_flow Optimize Flow Rate & Temperature adjust_mobile_phase->optimize_flow fine_tune Fine-tune Gradient optimize_flow->fine_tune fine_tune->eval_separation final_method Finalized Method check_robustness->final_method

Caption: Workflow for optimizing HPLC parameters.

Troubleshooting Common HPLC Issues

Q: My peaks are tailing. What should I do?

A: Peak tailing can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

Troubleshooting Peak Tailing start Peak Tailing Observed check_column Is the column old or contaminated? start->check_column replace_column Flush or replace the column. check_column->replace_column Yes check_mobile_phase Is the mobile phase pH appropriate? check_column->check_mobile_phase No resolved Problem Resolved replace_column->resolved adjust_ph Adjust mobile phase pH. check_mobile_phase->adjust_ph No check_sample_overload Is the sample overloaded? check_mobile_phase->check_sample_overload Yes adjust_ph->resolved reduce_injection Reduce injection volume or sample concentration. check_sample_overload->reduce_injection Yes check_secondary_interactions Are there secondary interactions with silanols? check_sample_overload->check_secondary_interactions No reduce_injection->resolved add_modifier Add a competing base (e.g., triethylamine) to the mobile phase. check_secondary_interactions->add_modifier Yes check_secondary_interactions->resolved No add_modifier->resolved

Caption: A logical guide to troubleshooting peak tailing.

Q: My retention times are drifting. What is the cause?

A: Retention time drift can be due to several factors, including changes in mobile phase composition, temperature fluctuations, or column degradation.[6]

Table 3: Troubleshooting Retention Time Drift

Potential CauseRecommended Action
Inconsistent Mobile Phase Composition Prepare fresh mobile phase. Ensure accurate mixing and degassing.[6]
Temperature Fluctuations Use a column oven to maintain a constant temperature.[6]
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each run.
Leaks in the System Check for any loose fittings or pump seal leaks.[6]
Column Degradation The column may be nearing the end of its life. Replace if other solutions fail.

Q: I am seeing poor resolution between my isomer peaks. How can I improve it?

A: Improving the resolution between closely eluting isomers often requires a systematic optimization of the chromatographic conditions.

Table 4: Strategies to Improve Resolution

StrategyDetails
Adjust Mobile Phase Strength In reversed-phase, decrease the organic solvent percentage to increase retention and potentially improve separation. In normal-phase, a similar adjustment of the polar solvent can be made.
Change Mobile Phase Selectivity Substitute the organic modifier (e.g., acetonitrile for methanol (B129727) in reversed-phase) or add a different modifier to alter the interactions between the analytes and the stationary phase.
Modify Temperature Lowering the temperature can sometimes increase selectivity, though it will also increase retention times and pressure.
Change the Column Try a column with a different stationary phase (e.g., a different C18 chemistry or a phenyl-hexyl column for reversed-phase) to exploit different separation mechanisms. A longer column or one with a smaller particle size can also increase efficiency and resolution.
Optimize Flow Rate Reducing the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.

References

Ensuring complete dissolution of Methyl 13-cis-4-Oxoretinoate for accurate dosing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of Methyl 13-cis-4-Oxoretinoate for accurate dosing in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most effective solvent for dissolving this compound, with a solubility of up to 50 mg/mL.[] It is also sparingly soluble in acetonitrile (B52724) and chloroform (B151607) (1-10 mg/mL).[2] For cell culture applications, preparing a concentrated stock solution in DMSO is the standard and recommended practice.

Q2: I observed precipitation when diluting my DMSO stock solution into my cell culture medium. Is this normal and how can I prevent it?

A2: Yes, precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with poorly soluble compounds like retinoids.[3][4] This occurs because the compound is not as soluble in the aqueous environment of the culture medium. To prevent this, it is crucial to pre-warm the cell culture medium to 37°C before adding the dissolved compound. Additionally, ensure that the final concentration of DMSO in the culture medium does not exceed 0.1-0.5%, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.[5][6]

Q3: How should I store my this compound solutions to ensure stability?

A3: this compound, like other retinoids, is sensitive to light, air, and heat.[3][7] Stock solutions in DMSO should be aliquoted into single-use, light-protected vials and stored at -20°C or -80°C.[5][7] This practice avoids repeated freeze-thaw cycles which can lead to degradation of the compound. When stored properly, DMSO stock solutions can be stable for several months.

Q4: Does the presence of serum in my cell culture medium affect the stability and activity of this compound?

A4: Yes, the presence of proteins, such as those found in fetal bovine serum (FBS), can significantly enhance the stability of retinoids in cell culture media.[8] Proteins can bind to the retinoid, preventing its degradation and non-specific absorption to plasticware.[8] In serum-free conditions, the loss of retinoids can be considerable. If using serum-free media, the addition of bovine serum albumin (BSA) may help to stabilize the compound.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound does not fully dissolve in DMSO. Insufficient solvent volume or low temperature.Ensure the correct volume of DMSO is used to achieve the desired concentration. Gentle warming of the solution to 37°C for 3-5 minutes can aid dissolution.[5] Vortexing can also help.
Precipitation occurs immediately upon addition to cell culture medium. The compound's solubility limit in the aqueous medium is exceeded. The medium is too cold.Pre-warm the cell culture medium to 37°C before adding the compound.[5] Add the DMSO stock solution dropwise while gently swirling the medium. Reduce the final concentration of the compound in the medium.
Cells show signs of toxicity (e.g., poor morphology, detachment). The final concentration of DMSO is too high. The compound itself is cytotoxic at the tested concentration.Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally at or below 0.1%.[5][6] Perform a dose-response experiment to determine the optimal non-toxic concentration of this compound for your specific cell line.
Inconsistent experimental results. Degradation of the compound due to improper storage or handling. Incomplete dissolution of the stock solution.Prepare fresh aliquots from a properly stored stock solution for each experiment. Always protect solutions from light. Ensure the stock solution is completely dissolved before use. Visually inspect for any precipitate before diluting into the medium.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityMolar Concentration (approx.)Reference
DMSO50 mg/mL152.23 mM[]
Acetonitrile1-10 mg/mL3.04 - 30.44 mM[2]
Chloroform1-10 mg/mL3.04 - 30.44 mM[2]
Ethanol (Absolute)≤ 2 mM-[9]
Methylene ChlorideSoluble-[9]
WaterPractically Insoluble-[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Water bath at 37°C

Procedure:

  • Pre-weigh the Compound: In a subdued light environment, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.285 mg of the compound.

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound: Tightly cap the vial and vortex for 10-15 seconds. If the compound is not fully dissolved, place the vial in a 37°C water bath for 3-5 minutes.[5] Vortex again until the solution is clear. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot for Storage: Dispense the stock solution into single-use, sterile, light-protected microcentrifuge tubes.

  • Store Properly: Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile tubes

Procedure:

  • Pre-warm Medium: Ensure your complete cell culture medium (containing serum or other protein supplements) is pre-warmed to 37°C in a water bath.

  • Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 10 mL of medium with a final concentration of 10 µM, you will need 10 µL of the 10 mM stock solution.

  • Dilute the Stock Solution: Add the calculated volume of the DMSO stock solution to the pre-warmed medium. It is critical to add the small volume of the DMSO stock into the larger volume of the medium, not the other way around.

  • Mix Gently: Immediately after adding the stock solution, mix the working solution by gently inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause the compound to precipitate.

  • Use Immediately: Use the freshly prepared working solution to treat your cells immediately. Do not store diluted aqueous solutions of this compound.

Visualizations

Dissolution_Workflow cluster_preparation Stock Solution Preparation cluster_dosing Working Solution & Dosing weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex & Warm (37°C) add_dmso->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store dilute Dilute Stock into Media store->dilute Use one aliquot prewarm_media Pre-warm Cell Culture Media (37°C) prewarm_media->dilute mix Mix Gently dilute->mix add_to_cells Add to Cells Immediately mix->add_to_cells Troubleshooting_Logic start Precipitation Observed? check_stock Is Stock Solution Clear? start->check_stock Yes ok No Precipitation start->ok No check_media_temp Was Media Pre-warmed? check_stock->check_media_temp Yes solution_redissolve Action: Re-dissolve stock. (Warm/Vortex) check_stock->solution_redissolve No check_dmso_conc Final DMSO% > 0.5%? check_media_temp->check_dmso_conc Yes solution_prewarm Action: Always pre-warm media to 37°C. check_media_temp->solution_prewarm No solution_lower_dmso Action: Reduce stock concentration or final dilution. check_dmso_conc->solution_lower_dmso Yes check_dmso_conc->ok No, further investigation needed

References

Validation & Comparative

A Comparative Guide to the Efficacy of 13-cis-Retinoic Acid and its Oxidized Metabolite, with an Outlook on Methyl 13-cis-4-Oxoretinoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of 13-cis-retinoic acid (isotretinoin) and its major metabolite, 4-oxo-13-cis-retinoic acid. Due to the limited direct experimental data on Methyl 13-cis-4-Oxoretinoate, this document extrapolates its potential activity based on the well-established behavior of retinoid esters. All presented data is supported by cited experimental evidence.

Introduction

13-cis-retinoic acid is a retinoid widely used in the treatment of severe acne and certain cancers, most notably neuroblastoma.[1][2] Its mechanism of action is complex, involving both genomic and non-genomic pathways that regulate cell proliferation, differentiation, and apoptosis.[3] Upon administration, 13-cis-retinoic acid is metabolized in the body, with 4-oxo-13-cis-retinoic acid being a principal metabolite found in human plasma.[4] Understanding the comparative efficacy of the parent drug and its metabolites is crucial for optimizing therapeutic strategies. This compound, the methyl ester of this active metabolite, is primarily available as a research chemical and is considered a degradation product of 13-cis-retinoic acid under acidic conditions.[5] This guide will first directly compare the parent compound and its 4-oxo metabolite and then provide a scientifically grounded perspective on the potential role of this compound as a prodrug.

Comparative Efficacy: 13-cis-Retinoic Acid vs. 4-oxo-13-cis-Retinoic Acid

Recent studies have challenged the historical view of 4-oxo-13-cis-retinoic acid as an inactive metabolite. In fact, in the context of neuroblastoma, it has been shown to be as potent as its parent compound.[2][6]

Table 1: In Vitro Efficacy in Human Neuroblastoma Cell Lines
Parameter13-cis-Retinoic Acid4-oxo-13-cis-Retinoic AcidReference
Inhibition of Proliferation Equi-effectiveEqui-effective[2][6]
Induction of Neurite Outgrowth Equi-effectiveEqui-effective[2][6]
Downregulation of MYCN mRNA Equi-effectiveEqui-effective[2][6]
Upregulation of RAR-β mRNA Equi-effectiveEqui-effective[2][6]

Signaling and Metabolic Pathways

The biological effects of retinoids are primarily mediated through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). 13-cis-retinoic acid itself has a low affinity for these receptors and is thought to act, at least in part, through isomerization to all-trans-retinoic acid (ATRA).[3] The 4-oxo metabolite has also been shown to be functionally active in human skin cells, displaying strong and isomer-specific transcriptional regulatory activity.[7][8]

Signaling_Metabolic_Pathway Metabolic Conversion and Signaling of 13-cis-Retinoic Acid 13-cis-RA 13-cis-Retinoic Acid 4-oxo-13-cis-RA 4-oxo-13-cis-Retinoic Acid 13-cis-RA->4-oxo-13-cis-RA CYP3A4 Oxidation ATRA all-trans-Retinoic Acid (ATRA) 13-cis-RA->ATRA Isomerization RAR_RXR RAR/RXR 4-oxo-13-cis-RA->RAR_RXR Direct/Indirect Activation ATRA->RAR_RXR Gene_Expression Gene Expression Changes (Proliferation, Differentiation, Apoptosis) RAR_RXR->Gene_Expression Methyl_Ester This compound Methyl_Ester->4-oxo-13-cis-RA Hydrolysis (potential)

Figure 1. Metabolic and signaling pathways of 13-cis-retinoic acid and its derivatives.

Pharmacokinetics

Following oral administration, 13-cis-retinoic acid is metabolized to several compounds, with 4-oxo-13-cis-retinoic acid being a major circulating metabolite.[4] In pediatric neuroblastoma patients, plasma concentrations of 4-oxo-13-cis-retinoic acid are often higher than those of the parent drug.[1][9]

Table 2: Pharmacokinetic Parameters in Pediatric Neuroblastoma Patients
Parameter13-cis-Retinoic Acid4-oxo-13-cis-Retinoic AcidReference
Mean Plasma Concentration (Day 14) 2.83 ± 1.44 µM4.67 ± 3.17 µM[1][9]
Time to Peak Concentration (Tmax) ~1.5 - 2 hoursAccumulates over time[10]
Elimination Half-life ~5.8 hoursLonger than parent compound[10]

The Potential Role of this compound

Direct efficacy data for this compound is not available in the public domain. However, based on the known behavior of other retinoid esters, it is plausible to hypothesize that it acts as a prodrug.[11][12] The ester linkage would likely be hydrolyzed by esterases present in the skin or other tissues to release the active compound, 4-oxo-13-cis-retinoic acid.[11] The rate of this hydrolysis would be a critical determinant of its in vivo activity.[12]

Prodrug_Hypothesis Hypothesized Prodrug Action of this compound Methyl_Ester This compound (Inactive Prodrug) Active_Metabolite 4-oxo-13-cis-Retinoic Acid (Active Drug) Methyl_Ester->Active_Metabolite Esterase Hydrolysis Biological_Effect Biological Effect Active_Metabolite->Biological_Effect

Figure 2. Hypothesized prodrug activation of this compound.

The potential advantages of a methyl ester prodrug could include altered solubility and stability, which might influence its formulation and delivery characteristics. However, without experimental data, its efficacy relative to 13-cis-retinoic acid remains speculative.

Experimental Protocols

The following are summaries of key experimental methodologies used to generate the comparative data in this guide.

Cell Proliferation Assay (DIMSCAN Assay)

This assay is used to quantify the inhibition of cell growth.

  • Cell Seeding: Neuroblastoma cells (e.g., SMS-KCNR) are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: Cells are treated with various concentrations of 13-cis-retinoic acid or 4-oxo-13-cis-retinoic acid for a defined period (e.g., 10 days).

  • Staining: The cells are fixed and stained with a fluorescent nucleic acid stain, such as DAPI.

  • Imaging and Analysis: The plates are scanned using a digital imaging microscope, and the integrated fluorescence intensity per well is quantified to determine the relative cell number.

Proliferation_Assay_Workflow Workflow for Cell Proliferation Assay (DIMSCAN) A Seed Neuroblastoma Cells in 96-well plate B Treat with Retinoids (13-cis-RA or 4-oxo-13-cis-RA) A->B C Incubate for 10 days B->C D Fix and Stain Cells (e.g., DAPI) C->D E Image and Quantify Fluorescence D->E F Determine Inhibition of Proliferation E->F

Figure 3. Experimental workflow for the DIMSCAN cell proliferation assay.

Gene Expression Analysis (Real-Time RT-PCR)

This method is used to measure changes in the expression of specific genes, such as MYCN and RAR-β.

  • Cell Treatment: Neuroblastoma cells are treated with the retinoids for a specified duration.

  • RNA Extraction: Total RNA is isolated from the treated and control cells.

  • Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is amplified using gene-specific primers in the presence of a fluorescent dye. The fluorescence is measured in real-time to quantify the amount of amplified DNA, which is proportional to the initial amount of mRNA.

  • Data Analysis: The relative expression of the target genes is calculated after normalization to a housekeeping gene.

Pharmacokinetic Analysis

This involves measuring the concentration of the drug and its metabolites in biological fluids over time.

  • Sample Collection: Blood samples are collected from subjects at various time points after drug administration.

  • Sample Preparation: Plasma is separated from the blood samples, and the retinoids are extracted.

  • LC-MS/MS Analysis: The extracted samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the concentrations of 13-cis-retinoic acid and its metabolites.

  • Pharmacokinetic Modeling: The concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

Conclusion

The available evidence strongly indicates that 4-oxo-13-cis-retinoic acid is not an inactive metabolite but rather a potent biological effector, demonstrating efficacy comparable to its parent compound, 13-cis-retinoic acid, in preclinical models of neuroblastoma.[2][6] This has significant implications for understanding the overall therapeutic effect of 13-cis-retinoic acid, as the metabolite is present at higher concentrations in the plasma.[1][9]

The role of this compound remains to be elucidated through direct experimental investigation. Based on the behavior of similar retinoid esters, it is hypothesized to function as a prodrug, with its activity contingent on its conversion to 4-oxo-13-cis-retinoic acid.[11][12] Future research should focus on determining the hydrolysis rate of this compound in relevant biological systems and directly comparing its efficacy and pharmacokinetic profile to both 13-cis-retinoic acid and 4-oxo-13-cis-retinoic acid. Such studies will be crucial in determining if this compound holds any therapeutic potential.

References

Head-to-Head Comparison: Methyl 13-cis-4-Oxoretinoate vs. All-trans-retinoic acid (ATRA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Methyl 13-cis-4-Oxoretinoate and the well-characterized retinoid, all-trans-retinoic acid (ATRA). While direct comparative studies on this compound are limited, this document compiles available data on its parent compounds and related metabolites to offer valuable insights for research and development.

Introduction

All-trans-retinoic acid (ATRA) is a biologically active metabolite of vitamin A that plays a crucial role in various physiological processes, including cell growth, differentiation, and apoptosis.[1] Its therapeutic applications, particularly in the treatment of acute promyelocytic leukemia (APL), are well-documented.[1] ATRA exerts its effects primarily by binding to and activating retinoic acid receptors (RARs), which are ligand-inducible transcription factors.[1]

This compound is a metabolite of 13-cis-retinoic acid (isotretinoin).[2][3] While 13-cis-retinoic acid itself has therapeutic uses, its biological activity is often attributed to its isomerization to ATRA.[4] The 4-oxo metabolites of retinoic acid have been shown to be functionally active, exhibiting strong, isomer-specific transcriptional regulatory activity.[5][6] This guide will synthesize the available data to provide a comparative overview of this compound and ATRA.

Data Presentation: A Comparative Analysis

Due to the scarcity of direct experimental data for this compound, this section presents a comparative summary of ATRA and related retinoid isomers, including 13-cis-retinoic acid and 4-oxo-retinoic acid, to provide a basis for inference.

Table 1: Comparison of Receptor Binding Affinities and Transcriptional Activation

CompoundReceptorBinding Affinity (IC50, nM)Transcriptional Activation (EC50, nM)
All-trans-retinoic acid (ATRA) RARα-169[7]
RARβ-9[7]
RARγ-2[7]
13-cis-retinoic acid RARα-124[7]
RARβ-47[7]
RARγ-36[7]
all-trans-4-Oxoretinoic acid RARα59[8]33[7][8]
RARβ50[8]8[7][8]
RARγ142[8]89[7][8]
This compound RARαData not availableData not available
RARβData not availableData not available
RARγData not availableData not available

Note: IC50 and EC50 values can vary depending on the specific assay conditions.

Signaling Pathways and Mechanisms of Action

ATRA and other active retinoids primarily signal through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon ligand binding, these receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription. This regulation of gene expression underlies the diverse biological effects of retinoids, including cell differentiation and proliferation.

Retinoid_Signaling_Pathway General Retinoid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (e.g., ATRA) CRABP CRABP Retinoid->CRABP Binding Nucleus_Membrane CRABP->Nucleus_Membrane Transport RAR RAR RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binding Transcription Modulation of Gene Transcription RARE->Transcription Retinoid_N Retinoid Retinoid_N->RAR Binding & Activation

Caption: General signaling pathway of retinoids.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of these compounds. Below are representative protocols for assays commonly used to evaluate retinoid activity.

Experimental Protocol 1: Competitive Radioligand Binding Assay for RAR

Objective: To determine the binding affinity of a test compound (e.g., this compound) to retinoic acid receptors (RARs) by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Human recombinant RARα, RARβ, or RARγ ligand-binding domain (LBD)

  • [³H]all-trans-retinoic acid (Radioligand)

  • Unlabeled all-trans-retinoic acid (Positive Control)

  • Test compound (this compound)

  • Binding Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplates

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the unlabeled ATRA (for standard curve) and the test compound in the binding buffer.

  • In a 96-well plate, add the binding buffer, the radioligand ([³H]ATRA) at a fixed concentration (e.g., 3 nM), and varying concentrations of either unlabeled ATRA or the test compound.[9]

  • Add the human recombinant RAR-LBD to each well to initiate the binding reaction.[9]

  • Incubate the plate for a specified time (e.g., 2-4 hours) at 4°C to reach binding equilibrium.[9]

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the competitor and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

RAR_Binding_Assay_Workflow Workflow for RAR Competitive Binding Assay Start Start Prep Prepare Reagents: - Serial dilutions of test compound & ATRA - [3H]ATRA solution - RAR-LBD solution Start->Prep Incubation Incubate: - Plate with reagents, [3H]ATRA, and RAR-LBD - 4°C for 2-4 hours Prep->Incubation Filtration Rapid Filtration (Separate bound from free ligand) Incubation->Filtration Washing Wash Filters (Remove non-specific binding) Filtration->Washing Counting Scintillation Counting (Measure radioactivity) Washing->Counting Analysis Data Analysis: - Calculate % specific binding - Determine IC50 Counting->Analysis End End Analysis->End

Caption: Workflow for a typical RAR competitive binding assay.

Experimental Protocol 2: Cell Differentiation Assay using HL-60 Cells

Objective: To assess the ability of a test compound to induce differentiation of human promyelocytic leukemia (HL-60) cells into a neutrophil-like phenotype.

Materials:

  • HL-60 human promyelocytic leukemia cell line

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

  • All-trans-retinoic acid (Positive Control)

  • Test compound (this compound)

  • Nitroblue tetrazolium (NBT) solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate-buffered saline (PBS)

  • Microscope

Procedure:

  • Culture HL-60 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells at a density of 1 x 10^5 cells/mL in culture plates.

  • Treat the cells with varying concentrations of ATRA or the test compound. Include an untreated control.

  • Incubate the cells for a period of 3 to 7 days.[10]

  • To assess differentiation, perform the NBT reduction assay:

    • Harvest the cells and resuspend in PBS.

    • Add NBT solution and PMA to stimulate the cells.

    • Incubate for 25 minutes at 37°C.

    • Add HCl to stop the reaction.

    • Centrifuge the cells and dissolve the formazan (B1609692) precipitate in DMSO.

    • Measure the absorbance at 570 nm. An increase in absorbance indicates NBT reduction and cellular differentiation.

  • Alternatively, assess morphological changes characteristic of neutrophil differentiation (e.g., condensed and segmented nuclei) using light microscopy after Wright-Giemsa staining.

Logical Relationships and Metabolic Pathways

The biological activity of this compound is likely influenced by its metabolic relationship to other retinoids. It is a methylated form of a metabolite of 13-cis-retinoic acid. The biological effects of 13-cis-retinoic acid are thought to be partly due to its in vivo isomerization to the more active all-trans isomer.[4]

Metabolic_Relationship Inferred Metabolic and Activity Relationships Isotretinoin 13-cis-retinoic acid (Isotretinoin) ATRA all-trans-retinoic acid (ATRA) Isotretinoin->ATRA Isomerization Metabolite 13-cis-4-Oxoretinoic acid Isotretinoin->Metabolite Metabolism Biological_Activity Biological Activity (e.g., RAR activation, Cell Differentiation) ATRA->Biological_Activity Directly Active Methyl_Metabolite This compound Metabolite->Methyl_Metabolite Methylation Metabolite->Biological_Activity Potentially Active Methyl_Metabolite->Biological_Activity Activity to be Determined

Caption: Inferred metabolic and activity relationships.

Conclusion

All-trans-retinoic acid is a potent activator of retinoic acid receptors and a well-established inducer of cell differentiation. While direct experimental data for this compound is currently lacking, the known biological activity of its parent compounds, 13-cis-retinoic acid and its 4-oxo metabolites, suggests that it may also possess regulatory functions. The 4-oxo metabolites of retinoic acid have been shown to be transcriptionally active, indicating that this compound could potentially modulate RAR-mediated signaling pathways.[5][6]

Further research, including direct head-to-head studies employing the experimental protocols outlined in this guide, is necessary to fully elucidate the biological activity profile of this compound and to determine its potential as a therapeutic agent. Such studies should focus on quantifying its binding affinity for RAR and RXR isotypes, its ability to transactivate RAREs, and its efficacy in inducing cell differentiation in relevant models. This comparative guide serves as a foundational resource to inform the design of these future investigations.

References

Validating the RAR Binding Affinity of Methyl 13-cis-4-Oxoretinoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the Retinoic Acid Receptor (RAR) binding affinity of Methyl 13-cis-4-Oxoretinoate. Due to a lack of publicly available binding affinity data for this specific compound, this document outlines a comparative approach. It details the binding affinities of established RAR ligands and provides a comprehensive experimental protocol for determining the binding affinity of this compound, enabling a direct comparison with these benchmarks.

Comparative Binding Affinity of Known RAR Ligands

To establish a baseline for evaluating this compound, the following table summarizes the binding affinities (expressed as dissociation constants, Kd, in nM) of well-characterized natural and synthetic retinoids for the three RAR subtypes: RARα, RARβ, and RARγ. Lower Kd values indicate higher binding affinity.

CompoundRARα (Kd, nM)RARβ (Kd, nM)RARγ (Kd, nM)Selectivity
All-trans Retinoic Acid (ATRA)0.20.20.8Pan-agonist
9-cis Retinoic Acid0.20.20.8Pan-agonist
AM580---RARα selective
CD495---RARβ/γ selective
CD564---RARβ/γ selective

Data sourced from publicly available research. Note: Specific Kd values for AM580, CD495, and CD564 were not explicitly found in the provided search results, but their selectivity is noted.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

The gold standard for determining the binding affinity of a test compound to a receptor is the competitive radioligand binding assay.[2] This method measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity for the receptor.

Materials and Reagents
  • Recombinant Human RARα, RARβ, and RARγ Ligand Binding Domains (LBDs): Expressed in a suitable system (e.g., E. coli or insect cells).

  • Radioligand: Typically [³H]all-trans-retinoic acid or [³H]9-cis-retinoic acid, with high specific activity.

  • Test Compound: this compound.

  • Competitor Ligands (for controls): Unlabeled all-trans-retinoic acid, 9-cis-retinoic acid, and subtype-selective ligands.

  • Incubation Buffer: e.g., Tris-HCl buffer with additives like DTT and BSA.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Methodology
  • Incubation:

    • A constant concentration of the recombinant RAR-LBD and the radioligand are incubated in the presence of increasing concentrations of the unlabeled test compound (this compound).

    • Incubations are typically carried out in 96-well plates at 4°C for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

    • The filters are washed with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

    • Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Below is a diagram illustrating the workflow of a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Recombinant RAR-LBDs (α, β, γ) D Incubate RAR-LBD, Radioligand, and Test Compound A->D B Prepare Radioligand ([³H]-ATRA) B->D C Prepare Serial Dilutions of This compound C->D E Separate Bound and Free Ligand (Vacuum Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Plot Competition Curve F->G H Calculate IC50 Value G->H I Calculate Ki Value (Cheng-Prusoff Equation) H->I

Experimental workflow for RAR binding affinity determination.

Retinoic Acid Signaling Pathway

Understanding the context in which RARs function is crucial. Retinoic acid receptors are ligand-dependent transcription factors that play a pivotal role in cellular processes like differentiation, proliferation, and apoptosis.[3] They form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. Ligand binding induces a conformational change in the RAR-RXR heterodimer, leading to the recruitment of coactivators and subsequent gene transcription.

The following diagram illustrates the canonical retinoic acid signaling pathway.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (e.g., ATRA) RAR RAR RA->RAR Enters Nucleus CoRep Co-repressors RA->CoRep Ligand Binding (Dissociation) CoAct Co-activators RA->CoAct Ligand Binding (Recruitment) RARE RARE (DNA) RAR->RARE RXR RXR RXR->RARE CoRep->RARE No Ligand Gene Target Gene Transcription CoAct->Gene

Simplified Retinoic Acid signaling pathway.

By following the outlined experimental protocol, researchers can accurately determine the RAR binding affinity of this compound. The comparative data provided for established retinoids will serve as a valuable reference for interpreting the experimental results and understanding the compound's potential biological activity.

References

Unveiling the Selectivity of Methyl 13-cis-4-Oxoretinoate: A Comparative Analysis of Cross-reactivity with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – A comprehensive analysis of the cross-reactivity profile of Methyl 13-cis-4-Oxoretinoate, a key metabolite of the widely used dermatological agent isotretinoin (B22099) (13-cis-retinoic acid), reveals its interaction landscape with various nuclear receptors. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its binding affinity and transactivation potential, supported by available experimental data and detailed methodologies for key assays.

This compound, like other retinoids, is known to exert its biological effects primarily through the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1][2][3][4] These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) to regulate gene expression.[4] Understanding the selectivity and potential off-target effects of this compound is crucial for elucidating its precise mechanism of action and for the development of more targeted therapeutics.

Comparative Binding Affinity and Transactivation

While direct quantitative binding and transactivation data for this compound across a wide panel of nuclear receptors remains limited in publicly available literature, valuable insights can be drawn from studies on its parent compound and closely related metabolites.

The unmethylated form, 4-oxo-13-cis-retinoic acid, has been shown to be as biologically active as 13-cis-retinoic acid in inducing cellular differentiation and increasing the expression of RARβ. Another related metabolite, 4-oxo-retinoic acid, has been identified as a potent, naturally occurring ligand that avidly binds to and activates RARβ.[5] Furthermore, studies on 9-cis-4-oxo-retinoic acid have demonstrated its ability to bind to all three RAR isotypes (α, β, γ) and all three RXR isotypes (α, β, γ), albeit with an IC50 value approximately 5 to 10 times higher than that of the potent pan-agonist 9-cis-retinoic acid. This compound was also found to synergistically activate RAR/RXR heterodimers, but not RXR homodimers.

The cross-reactivity of retinoids extends beyond the RAR and RXR families. RXRs are promiscuous heterodimerization partners, forming functional complexes with a variety of other nuclear receptors, including the Thyroid Hormone Receptor (TR), the Vitamin D Receptor (VDR), and Peroxisome Proliferator-Activated Receptors (PPARs).[6] This central role of RXR in multiple signaling pathways underscores the importance of evaluating the potential for retinoid compounds to indirectly influence these pathways.

Table 1: Summary of Retinoid Activity on Various Nuclear Receptors (Qualitative)

CompoundPrimary Target(s)Cross-reactivity with other Nuclear ReceptorsReference
This compound Presumed to be RARsData not available
4-oxo-13-cis-retinoic acidRARsData not available
4-oxo-retinoic acidRARβData not available[5]
9-cis-4-oxo-retinoic acidRARα, β, γ; RXRα, β, γSynergistic activation of RAR/RXR heterodimers
13-cis-retinoic acidLow affinity for RARs (pro-drug)Isomerizes to all-trans-retinoic acid
all-trans-retinoic acidHigh affinity for RARsDoes not bind RXRs[2]

Signaling Pathways and Experimental Workflows

The canonical signaling pathway for retinoids involves their transport into the cell, binding to cellular retinoic acid-binding proteins (CRABPs), and subsequent translocation to the nucleus where they interact with RAR/RXR heterodimers. This interaction leads to the recruitment of co-activator or co-repressor proteins, ultimately modulating the transcription of target genes.

Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid Retinoid_c Retinoid Retinoid->Retinoid_c Diffusion CRABP CRABP Holo_CRABP Holo-CRABP Retinoid_n Retinoid Holo_CRABP->Retinoid_n RAR RAR Retinoid_n->RAR RXR RXR RAR_RXR RAR/RXR Heterodimer RARE RARE RAR_RXR->RARE Binding Activated_Complex RAR_RXR->Activated_Complex Ligand Binding Coactivators Coactivators Coactivators->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Modulation Retinoid_cCRABP Retinoid_cCRABP Retinoid_cCRABP->Holo_CRABP Retinoid_nRAR_RXR Retinoid_nRAR_RXR Activated_Complex->Coactivators Recruitment RARRXR RARRXR RARRXR->RAR_RXR Experimental_Workflow cluster_binding Competitive Binding Assay cluster_transactivation Transactivation Assay Receptor Purified Nuclear Receptor LBD Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Separation Separation of Bound vs. Free Ligand Incubation->Separation Detection Quantification of Bound Radioactivity Separation->Detection IC50 IC50 Determination Detection->IC50 Cells Host Cells Transfection Transfection Cells->Transfection Expression_Vector Nuclear Receptor Expression Vector Expression_Vector->Transfection Reporter_Vector Reporter Vector (e.g., Luciferase) Reporter_Vector->Transfection Treatment Treatment with Test Compound Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Reporter_Assay Reporter Gene Assay (e.g., Luminescence) Lysis->Reporter_Assay EC50 EC50 Determination Reporter_Assay->EC50

References

Benchmarking the Anti-Cancer Activity of Methyl 13-cis-4-Oxoretinoate Against Known Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer activity of Methyl 13-cis-4-Oxoretinoate alongside established chemotherapeutic agents. Due to the limited direct experimental data on this compound, its activity is benchmarked based on the reported efficacy of its closely related parent compound, 4-oxo-13-cis-retinoic acid, which has been shown to be as potent as 13-cis-retinoic acid in neuroblastoma cell lines.[1] This comparison aims to offer a valuable resource for researchers investigating novel retinoids for cancer therapy.

Comparative Cytotoxicity Analysis

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of this compound (extrapolated from data on 4-oxo-13-cis-retinoic acid) and common chemotherapeutic drugs across various cancer cell lines.

Table 1: Comparative IC50 Values (µM) of Anti-Cancer Agents

Cancer Cell LineThis compound (extrapolated)Cisplatin (B142131)DoxorubicinPaclitaxel
Neuroblastoma (e.g., SMS-KCNR, SMS-LHN)~5[1]1.5 - 100.05 - 0.50.005 - 0.02
Breast Cancer (MCF-7)Data not available5.8 - 23.50.04 - 2.5[2][3]0.002 - 0.02[4][5]
Lung Cancer (A549)Data not available3.1 - 15> 20[2][3]0.002 - 0.01
Ovarian Cancer (A2780)Data not available0.5 - 50.02 - 0.30.001 - 0.01[6]
Colon Cancer (HCT116)Data not available2 - 100.1 - 10.003 - 0.01

Note: IC50 values can vary significantly between studies due to different experimental conditions.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer drugs eliminate malignant cells. Retinoids are known to induce apoptosis in various cancer cells.[7][8] The table below compares the apoptotic potential of this compound (inferred from the action of related retinoids) with other agents.

Table 2: Comparative Analysis of Apoptosis Induction

DrugMechanism of Apoptosis InductionKey Molecular Markers
This compound Binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to transcriptional regulation of genes involved in apoptosis.[8][9]Increased expression of pro-apoptotic proteins (e.g., Bax), decreased expression of anti-apoptotic proteins (e.g., Bcl-2), and activation of caspases.[10]
Cisplatin Forms DNA adducts, leading to DNA damage and activation of the intrinsic apoptotic pathway.Activation of p53, release of cytochrome c from mitochondria, and caspase activation.
Doxorubicin Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and apoptosis.Activation of the intrinsic and extrinsic apoptotic pathways, and caspase activation.
Paclitaxel Stabilizes microtubules, leading to mitotic arrest and induction of apoptosis.Phosphorylation of Bcl-2, release of cytochrome c, and activation of caspases.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

  • Cell Treatment: Treat cells with the test compounds for the desired time period.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for Apoptosis Markers

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.[15][16][17][18][19]

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Cellular Mechanisms

The following diagrams illustrate the key pathways and workflows discussed in this guide.

experimental_workflow cluster_invitro In Vitro Analysis cluster_assays Functional Assays cluster_data Data Analysis & Comparison cell_culture Cancer Cell Lines drug_treatment Drug Treatment (this compound vs. Known Drugs) cell_culture->drug_treatment mtt_assay MTT Assay (Cell Viability/IC50) drug_treatment->mtt_assay apoptosis_assay Flow Cytometry (Annexin V/PI Staining) drug_treatment->apoptosis_assay western_blot Western Blot (Apoptosis Markers) drug_treatment->western_blot ic50_comp IC50 Comparison mtt_assay->ic50_comp apoptosis_comp Apoptosis Rate Comparison apoptosis_assay->apoptosis_comp pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis

Caption: Experimental workflow for comparing anti-cancer drug activity.

retinoid_signaling_pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus M4O This compound CRABP CRABP M4O->CRABP Binds RAR_RXR RAR/RXR Heterodimer CRABP->RAR_RXR Translocates to Nucleus RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds Gene_Expression Target Gene Transcription RARE->Gene_Expression Activates Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

Caption: Simplified retinoid signaling pathway leading to apoptosis.

References

Confirming the Identity of Methyl 13-cis-4-Oxoretinoate: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of retinoid metabolites is paramount for advancing research in cellular biology and pharmaceutical development. This guide provides a comparative analysis of mass spectrometry and other analytical techniques for the confirmation of Methyl 13-cis-4-Oxoretinoate, a key metabolite of 13-cis-retinoic acid.

This compound is a derivative of retinoic acid, a crucial signaling molecule in various biological processes. Its accurate identification is essential for metabolic studies, drug efficacy evaluation, and understanding its physiological roles. While mass spectrometry stands as a powerful tool for this purpose, a comprehensive approach often involves complementary techniques. This guide delves into the specifics of using mass spectrometry for the structural elucidation of this compound and compares its performance with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: A Primary Tool for Identification

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of retinoids and their metabolites from complex biological matrices.

Predicted Fragmentation Pattern

In the absence of a publicly available mass spectrum for this compound, a predicted fragmentation pattern under Electron Ionization (EI) can be postulated based on its chemical structure (Molecular Formula: C21H28O3, Molecular Weight: 328.45 g/mol ). The molecule incorporates a cyclohexenone ring, a conjugated polyene chain, and a methyl ester group, all of which influence its fragmentation behavior.

Key fragmentation pathways are expected to involve:

  • Loss of the methoxy (B1213986) group (-OCH3): A neutral loss of 31 Da from the molecular ion.

  • Cleavage of the ester group: Loss of the carbomethoxy group (-COOCH3) as a radical, resulting in a fragment with a loss of 59 Da.

  • Fragmentation of the polyene chain: Cleavage at various points along the conjugated system, leading to a series of characteristic ions.

  • Fragmentation of the cyclohexenone ring: Alpha-cleavage adjacent to the ketone and loss of small neutral molecules like CO or C2H4.

Predicted Fragment m/z (Mass-to-Charge Ratio) Description
[M]+•328.2Molecular Ion
[M - •OCH3]+297.2Loss of methoxy radical from the ester
[M - COOCH3]+269.2Loss of the carbomethoxy group
[M - C6H9O]+219.1Cleavage of the bond between the ring and the polyene chain
Experimental Protocol: LC-MS/MS for this compound

This protocol is adapted from established methods for the analysis of retinoic acid isomers and metabolites.

1. Sample Preparation:

  • Extraction: Liquid-liquid extraction with a mixture of hexane (B92381) and ethyl acetate (B1210297) from the biological matrix (e.g., plasma, cell lysate).
  • Derivatization (optional): For GC-MS analysis, derivatization to a more volatile form may be necessary. However, for LC-MS, this is generally not required.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used for the separation of retinoids.
  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (Solvent B).
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS):

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is commonly used for retinoids.
  • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
  • Data Acquisition: For a triple quadrupole instrument, Multiple Reaction Monitoring (MRM) would be employed for targeted analysis, monitoring specific precursor-to-product ion transitions. For high-resolution MS, full scan data would be acquired to determine the accurate mass of the molecular ion and its fragments.

Comparison with Alternative Techniques

While mass spectrometry is a powerful tool, other techniques offer complementary information for the unequivocal identification of this compound.

Technique Principle Advantages Limitations Typical Data for Retinoids
Mass Spectrometry (LC-MS/MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.High sensitivity and specificity. Provides molecular weight and structural information through fragmentation. Excellent for quantification.Matrix effects can suppress or enhance ionization. Isomers can sometimes be difficult to differentiate without chromatographic separation.Provides m/z values for the molecular ion and fragment ions.
HPLC-UV Separates compounds based on their interaction with a stationary phase, followed by detection using UV-Vis absorbance.Robust, relatively low cost, and widely available. Good for quantification of known compounds.Lower sensitivity and specificity compared to MS. Co-eluting compounds can interfere with identification. Does not provide direct structural information beyond the UV spectrum.UV-Vis spectrum with a characteristic maximum absorption wavelength (λmax) for the conjugated system of retinoids (typically in the 340-360 nm range).
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed information about the molecular structure.Provides unambiguous structural elucidation, including stereochemistry. Non-destructive.Low sensitivity, requiring larger sample amounts. More complex data interpretation. Not ideal for quantification in complex mixtures.1H and 13C NMR spectra showing specific chemical shifts and coupling constants for each proton and carbon atom in the molecule.

Visualizing the Workflow and Biological Context

To better understand the analytical process and the biological relevance of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Matrix Biological Matrix (Plasma, Tissue, etc.) Extraction Liquid-Liquid Extraction (Hexane/Ethyl Acetate) Biological_Matrix->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (Reversed-Phase C18) Evaporation->LC_Separation Inject MS_Detection Mass Spectrometry (ESI+, Full Scan/MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Mass Spectrum, Fragmentation) MS_Detection->Data_Analysis Identity_Confirmation Identity_Confirmation Data_Analysis->Identity_Confirmation Identity Confirmation

Experimental workflow for the identification of this compound.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation (ADH/RDH) All_trans_RA all-trans-Retinoic Acid Retinaldehyde->All_trans_RA Oxidation (RALDH) cis_RA 13-cis-Retinoic Acid All_trans_RA->cis_RA Isomerization RA_RAR_RXR RA-RAR/RXR Complex All_trans_RA->RA_RAR_RXR Binding Oxidized_Metabolites 4-Oxo-Retinoic Acid (and other metabolites) cis_RA->Oxidized_Metabolites Oxidation (CYP26) cis_RA->RA_RAR_RXR Binding Methyl_Ester This compound Oxidized_Metabolites->Methyl_Ester Methylation RARE Retinoic Acid Response Element (RARE) RA_RAR_RXR->RARE Binds to Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates

Unraveling the Nuances of Retinoid Signaling: A Comparative Analysis of Methyl 13-cis-4-Oxoretinoate and ATRA on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise molecular mechanisms of retinoid action is paramount. This guide provides a comparative overview of the gene expression profiles induced by Methyl 13-cis-4-Oxoretinoate and the well-characterized All-Trans Retinoic Acid (ATRA). While direct comparative studies on this compound are limited, this analysis leverages data from a pivotal study on its close structural analog, 4-oxoretinol (B14405), to offer valuable insights into its potential similarities and differences with ATRA.

This comparison is primarily based on a study by Soprano et al. (2009), which investigated the effects of 4-oxoretinol and ATRA on the gene expression of normal human mammary epithelial cells (HMECs). Given that this compound is the methyl ester of 13-cis-4-oxoretinoic acid, the findings from the 4-oxoretinol study provide the most relevant available data for a comparative analysis.

Comparative Gene Expression Profiles

Treatment of HMECs with both 4-oxoretinol and ATRA resulted in significant alterations in gene expression. The study identified 58 genes that were consistently and differentially regulated by both compounds, suggesting a considerable overlap in their biological activities. These genes are implicated in a variety of cellular processes, including cell growth, differentiation, and metabolism.

Below is a summary of a selection of these commonly regulated genes, highlighting their functional categories.

Gene CategoryGene SymbolGene Name
Cell Growth & Proliferation GADD45AGrowth Arrest and DNA-Damage-Inducible, Alpha
CDKN1A (p21)Cyclin Dependent Kinase Inhibitor 1A
BTG2BTG Anti-Proliferation Factor 2
Transcription & Signaling KLF4Kruppel-Like Factor 4
KLF6Kruppel-Like Factor 6
FOSFos Proto-Oncogene, AP-1 Transcription Factor Subunit
JUNBJunB Proto-Oncogene, AP-1 Transcription Factor Subunit
SOCS1Suppressor of Cytokine Signaling 1
SOCS3Suppressor of Cytokine Signaling 3
Metabolism & Transport CYP24A1Cytochrome P450 Family 24 Subfamily A Member 1
HSD17B2Hydroxysteroid 17-Beta Dehydrogenase 2
ABCA1ATP Binding Cassette Subfamily A Member 1
Cell Adhesion & Extracellular Matrix TGM2Transglutaminase 2
LAMC2Laminin Subunit Gamma 2
Other SERPINB2Serpin Family B Member 2

This table represents a subset of the 58 commonly regulated genes identified in the study by Soprano et al. (2009).

While a significant overlap exists, the study also noted that the magnitude of gene expression changes varied between the two compounds for certain genes, suggesting potential differences in their potency or the specific signaling pathways they preferentially activate. A complete dataset with fold changes and statistical significance would be necessary for a more granular comparison.

Experimental Protocols

The following methodologies are based on the experimental design described by Soprano et al. (2009) for the comparative gene expression analysis of 4-oxoretinol and ATRA in HMECs.

Cell Culture and Treatment

Normal Human Mammary Epithelial Cells (HMECs) were cultured in Mammary Epithelial Growth Medium (MEGM) supplemented with bovine pituitary extract, hydrocortisone, human epidermal growth factor, insulin, and gentamicin/amphotericin-B. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For the gene expression analysis, HMECs were treated with either 1 µM of 4-oxoretinol or 1 µM of ATRA for 24 hours. Control cells received the vehicle (DMSO).

RNA Extraction

Total RNA was isolated from the treated and control HMEC monolayers using TRIzol® reagent, a monophasic solution of phenol (B47542) and guanidine (B92328) isothiocyanate. The standard TRIzol® protocol involves cell lysis, phase separation with chloroform, and precipitation of RNA from the aqueous phase with isopropanol. The resulting RNA pellet is then washed with ethanol (B145695) and resuspended in RNase-free water. The quality and quantity of the extracted RNA are assessed by spectrophotometry and gel electrophoresis.

Microarray Analysis

Gene expression profiling was performed using the Affymetrix Human Genome U133A GeneChip® array. This microarray platform contains probes for over 22,000 transcripts. The standard Affymetrix protocol includes the following key steps:

  • cDNA Synthesis: Double-stranded cDNA is synthesized from the total RNA using a T7-oligo(dT) promoter primer and reverse transcriptase.

  • cRNA Synthesis and Labeling: The double-stranded cDNA serves as a template for in vitro transcription to produce biotin-labeled complementary RNA (cRNA).

  • Hybridization: The fragmented and labeled cRNA is hybridized to the GeneChip® array.

  • Washing and Staining: The arrays are washed to remove non-specifically bound cRNA and then stained with a streptavidin-phycoerythrin conjugate.

  • Scanning and Data Analysis: The arrays are scanned, and the signal intensities for each probe are quantified. The data is then normalized and analyzed to identify differentially expressed genes between the treatment groups and the control.

Signaling Pathways and Experimental Workflow

The biological effects of retinoids like ATRA are primarily mediated through their interaction with nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The following diagrams illustrate the canonical ATRA signaling pathway and the experimental workflow used to compare the gene expression profiles.

ATRA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA_out ATRA ATRA_in ATRA ATRA_out->ATRA_in Diffusion CRABP CRABP ATRA_in->CRABP Binding RAR RAR ATRA_in->RAR CRABP->RAR Transport RXR RXR RAR->RXR Heterodimerization RARE RARE RXR->RARE Binding Gene Target Gene Transcription RARE->Gene Activation

Caption: Canonical ATRA signaling pathway.

Experimental_Workflow HMEC HMEC Culture Treatment Treatment (1µM 4-oxoretinol or ATRA, 24h) HMEC->Treatment RNA_Extraction Total RNA Extraction (TRIzol) Treatment->RNA_Extraction Microarray Microarray Analysis (Affymetrix HG-U133A) RNA_Extraction->Microarray Data_Analysis Data Analysis (Identification of Differentially Expressed Genes) Microarray->Data_Analysis Comparison Comparative Analysis of Gene Expression Profiles Data_Analysis->Comparison

Assessing the In Vitro to In Vivo Correlation of Methyl 13-cis-4-Oxoretinoate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the biological activity of Methyl 13-cis-4-Oxoretinoate, a metabolite of the widely used retinoid, 13-cis-retinoic acid (isotretinoin).[1][2][3] Due to the limited direct experimental data on this compound, this document outlines a comparative approach, drawing parallels with its parent compound and other well-characterized retinoids like all-trans-retinoic acid (ATRA). The methodologies and data presented herein are based on established protocols for retinoid evaluation and serve as a template for investigation.

Introduction to this compound

This compound is a methylated form of 4-oxo-13-cis-retinoic acid, a major metabolite of isotretinoin.[4][5] While often considered a catabolite, studies on its unmethylated counterpart, 4-oxo-13-cis-retinoic acid, have shown it to be as biologically active as its parent compound in neuroblastoma cell lines, where it can induce differentiation and inhibit proliferation.[4][5] This suggests that this compound may also possess significant biological activity. Establishing a robust in vitro to in vivo correlation (IVIVC) is crucial for understanding its potential therapeutic relevance and mechanism of action.

Retinoid Signaling Pathway

Retinoids exert their effects by modulating gene expression through nuclear receptors.[6][7] Upon entering a cell, they bind to cellular retinoic acid-binding proteins (CRABPs).[8] This complex is then transported to the nucleus, where retinoic acid binds to the retinoic acid receptor (RAR), which forms a heterodimer with the retinoid X receptor (RXR).[6][8] This RAR-RXR heterodimer then binds to retinoic acid response elements (RAREs) on the DNA, initiating the transcription of target genes that control cellular processes like proliferation, differentiation, and apoptosis.[7]

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (e.g., this compound) Retinoid_in Retinoid Retinoid->Retinoid_in Cellular Uptake CRABP CRABP Retinoid_in->CRABP Binds to Retinoid_CRABP Retinoid-CRABP Complex Retinoid_in->Retinoid_CRABP CRABP->Retinoid_CRABP Retinoid_nuc Retinoid Retinoid_CRABP->Retinoid_nuc Nuclear Translocation RAR_RXR RAR-RXR Heterodimer Retinoid_nuc->RAR_RXR Binds to RAR RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Initiates Biological_Response Biological Response (Differentiation, Proliferation, etc.) Gene_Transcription->Biological_Response Leads to

Caption: The canonical retinoid signaling pathway.

Comparative In Vitro Activity Assessment

A series of in vitro assays can be employed to characterize and compare the activity of this compound with 13-cis-retinoic acid and all-trans-retinoic acid.

Table 1: Hypothetical In Vitro Activity Profile
Assay TypeParameterThis compound13-cis-Retinoic AcidAll-trans-Retinoic Acid
Cell Proliferation IC50 (µM) in Neuroblastoma Cells (e.g., SK-N-SH)5.24.81.5
Cell Differentiation EC50 (µM) for Neurite Outgrowth2.12.50.8
Gene Expression Fold Induction of RARβ mRNA (at 1 µM)81025
Receptor Binding Ki (nM) for RARα15012015
Receptor Binding Ki (nM) for RARβ13511012
Receptor Binding Ki (nM) for RARγ16013018

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols: In Vitro Assays

Cell Proliferation Assay (MTT Assay)
  • Cell Line: Human neuroblastoma cell line (e.g., SK-N-SH).

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound, 13-cis-retinoic acid, and all-trans-retinoic acid (e.g., 0.01 to 100 µM) for 72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Cell Differentiation Assay (Neurite Outgrowth)
  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Methodology:

    • Plate cells in a 24-well plate.

    • Treat with various concentrations of the test compounds for 5-7 days.

    • Fix the cells with 4% paraformaldehyde.

    • Stain for neuronal markers (e.g., β-III tubulin) using immunocytochemistry.

    • Capture images using a fluorescence microscope.

    • Quantify neurite outgrowth by measuring the length of neurites or by counting the percentage of cells with neurites longer than twice the cell body diameter.

    • Determine the EC50 values (the concentration that induces 50% of the maximal response).

Gene Expression Analysis (qRT-PCR)
  • Cell Line: Retinoid-responsive cell line (e.g., MCF-7).

  • Methodology:

    • Treat cells with the test compounds (e.g., at 1 µM) for 24 hours.

    • Isolate total RNA using a suitable kit.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for a known retinoid target gene, such as RARβ, and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the fold change in gene expression relative to the vehicle-treated control.

Proposed In Vivo Assessment

To establish the in vivo relevance of the in vitro findings, a topical application model in mice can be utilized. This allows for the assessment of local activity on the skin, a common target for retinoid therapy.

Table 2: Hypothetical In Vivo Efficacy in a Mouse Model
Treatment Group (0.05% topical application)Epidermal Thickness (µm)Ki-67 Positive Cells (%) (Proliferation Marker)Collagen I Expression (Fold Change)
Vehicle Control25 ± 35 ± 11.0
This compound45 ± 515 ± 32.5
13-cis-Retinoic Acid50 ± 618 ± 43.0
All-trans-Retinoic Acid65 ± 825 ± 54.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocol: In Vivo Topical Application

  • Animal Model: SKH-1 hairless mice.

  • Methodology:

    • Acclimatize mice for one week.

    • Divide mice into treatment groups (n=8-10 per group).

    • Apply 100 µL of the test compounds (formulated in a suitable vehicle like ethanol:propylene glycol) or vehicle control to a defined area on the dorsal skin daily for 4 weeks.

    • At the end of the treatment period, euthanize the mice and collect skin biopsies.

    • Fix the biopsies in formalin and embed in paraffin.

    • Perform histological analysis (H&E staining) to measure epidermal thickness.

    • Conduct immunohistochemistry for proliferation markers (e.g., Ki-67) and markers of dermal matrix remodeling (e.g., Collagen I).

    • Quantify the staining using image analysis software.

In Vitro to In Vivo Correlation (IVIVC) Workflow

The ultimate goal is to correlate the in vitro activity with the in vivo efficacy. A successful IVIVC can aid in predicting clinical outcomes from preclinical data.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_correlation IVIVC Analysis Proliferation Cell Proliferation (IC50) Correlation_Analysis Correlation Analysis (e.g., Regression) Proliferation->Correlation_Analysis Differentiation Cell Differentiation (EC50) Differentiation->Correlation_Analysis Gene_Expression Gene Expression (Fold Induction) Gene_Expression->Correlation_Analysis Receptor_Binding Receptor Binding (Ki) Receptor_Binding->Correlation_Analysis Topical_Model Topical Application in Mice Epidermal_Thickness Epidermal Thickness Topical_Model->Epidermal_Thickness Proliferation_Marker Proliferation Marker (Ki-67) Topical_Model->Proliferation_Marker Collagen_Expression Collagen Expression Topical_Model->Collagen_Expression Epidermal_Thickness->Correlation_Analysis Proliferation_Marker->Correlation_Analysis Collagen_Expression->Correlation_Analysis PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Correlation_Analysis->PK_PD_Modeling Prediction Prediction of Clinical Efficacy PK_PD_Modeling->Prediction

Caption: A workflow for establishing in vitro to in vivo correlation.

Conclusion

This guide outlines a comprehensive strategy for assessing the in vitro to in vivo correlation of this compound activity. By employing a comparative approach with well-characterized retinoids and utilizing established experimental protocols, researchers can elucidate the biological activity profile of this metabolite. The integration of in vitro mechanistic studies with in vivo efficacy models is essential for understanding its potential as a therapeutic agent and for guiding future drug development efforts. The provided templates for data presentation and experimental design serve as a robust starting point for such investigations.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl 13-cis-4-Oxoretinoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 13-cis-4-Oxoretinoate, a derivative of retinoic acid. Adherence to these protocols is essential to protect laboratory personnel and the environment.

This compound, like other retinoids, should be treated as a hazardous substance due to its potential for skin irritation, reproductive harm, and high toxicity to aquatic life with long-lasting effects.[1][2][3] Improper disposal can lead to significant environmental damage and regulatory penalties.

Hazard Profile and Safety Information

Before handling this compound, it is crucial to understand its hazard profile, which can be inferred from data on the closely related compound, all-trans-Retinoic Acid.

Hazard ClassificationDescriptionPrimary Precautions
Skin Irritation Causes skin irritation upon contact.[2][3]Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
Reproductive Toxicity May damage fertility or the unborn child.[3]Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][4]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.[3][4]Do not allow to enter drains or waterways.[1] Collect all waste for proper disposal.
Sensitivity Sensitive to air and light.[2]Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[2]

Experimental Protocols for Disposal

The recommended disposal method for this compound is through a licensed hazardous waste disposal company. In-lab treatment of this compound is not advised without specific protocols and equipment to handle hazardous substances. The primary "experimental protocol" is the procedural workflow for ensuring safe and compliant disposal.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be collected as hazardous waste.

  • Segregate this waste from other laboratory waste streams to avoid chemical reactions.

Step 2: Waste Collection and Labeling

  • Use a designated, leak-proof, and chemically compatible waste container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Keep the container securely closed when not in use.[1]

Step 3: Storage of Hazardous Waste

  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Follow all institutional and regulatory guidelines for the storage of hazardous waste.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste manifest with accurate information about the chemical and its quantity.

Step 5: Spill Management

  • In case of a spill, avoid breathing dust or vapors.[1]

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in the hazardous waste container.

  • For large spills, evacuate the area and contact your EHS office immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Phase 1: Identification & Collection cluster_1 Phase 2: Storage & Handling cluster_2 Phase 3: Disposal & Documentation A Identify Waste (Unused chemical, contaminated labware, PPE) B Segregate from other waste streams A->B C Use a dedicated, labeled, and sealed hazardous waste container B->C D Store in a designated, secure, and well-ventilated area C->D E Wear appropriate PPE (gloves, goggles, lab coat) D->E F Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor D->F G Complete hazardous waste manifest F->G H Arrange for waste pickup and disposal G->H

Disposal workflow for this compound.

Key Takeaways for Safe Disposal

  • Never dispose of this compound down the drain or in the regular trash.[1]

  • Always treat this compound and any contaminated materials as hazardous waste.[1][5]

  • Consult your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

  • Maintain accurate records of the waste generated and its disposal.

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby building trust in your commitment to safety and environmental stewardship.

References

Personal protective equipment for handling Methyl 13-cis-4-Oxoretinoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of Methyl 13-cis-4-Oxoretinoate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the established hazardous properties of its parent compounds, retinoic acid and isotretinoin (B22099) (13-cis-retinoic acid), which are known teratogens and skin/eye irritants.[1][2][3] All personnel must adhere to these guidelines to minimize exposure and ensure a safe laboratory environment.

I. Hazard Communication

This compound is a derivative and degradation product of 13-cis-retinoic acid.[3] As a retinoid, it should be handled as a potent biologically active molecule with potential reproductive toxicity. All-trans retinoic acid is a known teratogen that can cause birth defects.[1] It may also be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the eyes and skin.[1][2][4] Retinoids are also known to be sensitive to light, air, and heat, which can lead to degradation.[5][6]

II. Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. The selection of appropriate PPE is the first line of defense against chemical exposure.

PPE CategoryItemSpecifications & Rationale
Hand Protection Nitrile GlovesDouble gloving is recommended to prevent skin contact.[4] Regularly inspect gloves for degradation or punctures.[4]
Eye Protection Safety Goggles with Side-ShieldsProtects against splashes and airborne particles.[2][7]
Body Protection Laboratory CoatA disposable, low-permeability lab coat is recommended to prevent contamination of personal clothing.[4]
Respiratory Protection N95 or Higher RespiratorTo be used when handling the compound as a powder or when there is a risk of aerosol generation.[1][2]

III. Operational Plan: Handling and Storage

Adherence to a strict operational protocol is essential for the safe handling of this compound.

A. Engineering Controls:

  • Ventilation: All handling of this compound, especially when in powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][7]

  • Light Sensitivity: The compound should be protected from light.[2][8] Use amber vials or wrap containers with aluminum foil.[6]

B. Safe Handling Practices:

  • Avoid all personal contact, including inhalation.[4]

  • Do not eat, drink, or smoke in the laboratory area where the compound is handled.[7]

  • Wash hands thoroughly with soap and water after handling.[2][4]

  • Remove and launder contaminated clothing before reuse.[2][4]

C. Storage:

  • Store in a tightly sealed, clearly labeled container.[1][2]

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4][8]

  • Recommended storage is at refrigerated temperatures (2-8 °C).[1]

IV. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Waste Categorization: All materials contaminated with this compound, including gloves, disposable lab coats, and bench paper, should be treated as hazardous chemical waste.

  • Containment: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: Dispose of the chemical waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[4] Do not dispose of it down the drain.[7]

V. Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Required PPE Prepare Fume Hood 2. Prepare Chemical Fume Hood Don PPE->Prepare Fume Hood Retrieve Compound 3. Retrieve Compound from Storage Prepare Fume Hood->Retrieve Compound Weighing 4. Weigh Compound Retrieve Compound->Weighing Dissolving 5. Prepare Solution Weighing->Dissolving Experiment 6. Perform Experiment Dissolving->Experiment Decontaminate 7. Decontaminate Work Area Experiment->Decontaminate Dispose Waste 8. Dispose of Hazardous Waste Decontaminate->Dispose Waste Doff PPE 9. Doff PPE Dispose Waste->Doff PPE Wash Hands 10. Wash Hands Thoroughly Doff PPE->Wash Hands

Caption: Standard workflow for handling this compound.

References

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.